Product packaging for 2-Chloro-4,6-di-tert-amylphenol(Cat. No.:CAS No. 42350-99-2)

2-Chloro-4,6-di-tert-amylphenol

Cat. No.: B3052553
CAS No.: 42350-99-2
M. Wt: 268.82 g/mol
InChI Key: LWNGLBUFFUWWBH-UHFFFAOYSA-N
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Description

2-Chloro-4,6-di-tert-amylphenol is a useful research compound. Its molecular formula is C16H25ClO and its molecular weight is 268.82 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25ClO B3052553 2-Chloro-4,6-di-tert-amylphenol CAS No. 42350-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-bis(2-methylbutan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClO/c1-7-15(3,4)11-9-12(16(5,6)8-2)14(18)13(17)10-11/h9-10,18H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNGLBUFFUWWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)Cl)O)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195165
Record name 2-Chloro-4,6-di-tert-amylphenol
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Molecular Weight

268.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42350-99-2
Record name 2-Chloro-4,6-bis(1,1-dimethylpropyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42350-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-di-tert-amylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4,6-di-tert-amylphenol
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Foundational & Exploratory

what is the chemical structure of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-chloro-4,6-di-tert-amylphenol, a substituted phenol of interest in various chemical applications. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is used to provide a thorough assessment for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a chlorinated and alkylated phenol. Its structure consists of a phenol ring substituted with a chlorine atom at the 2-position and two tert-amyl groups at the 4- and 6-positions. The bulky tert-amyl groups create steric hindrance around the hydroxyl group, which influences the molecule's reactivity and physical properties.[1]

The key identifiers for this compound are:

  • IUPAC Name: 2-chloro-4,6-bis(2-methylbutan-2-yl)phenol

  • CAS Number: 42350-99-2[1][2]

  • Molecular Formula: C₁₆H₂₅ClO[3]

  • InChI Key: LWNGLBUFFUWWBH-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes its known properties and provides a comparison with related, more studied compounds.

PropertyThis compound2-chloro-4-tert-amylphenol2,4-di-tert-amylphenol
CAS Number 42350-99-2[1][2]5323-65-9[4]120-95-6
Molecular Formula C₁₆H₂₅ClO[3]C₁₁H₁₅ClO[4]C₁₆H₂₆O
Molecular Weight 268.82 g/mol [1][3]198.69 g/mol [4]234.38 g/mol
Boiling Point 300°C at 760 mmHg[3]257.4°C at 760 mmHgNot specified
Density 1.009 g/cm³[3]1.085 g/cm³Not specified
Flash Point 135.2°C[3]110°C> 110°C
LogP 5.42080[3]Not specifiedNot specified

Potential Applications and Significance

While specific applications for this compound are not extensively documented, the chemical class of chlorinated phenols has a history of use as pesticides and preservatives.[1] Research has also highlighted the antimicrobial properties of such compounds, suggesting their potential use in disinfectants and biocides.[1]

Furthermore, related substituted phenols are valuable intermediates in industrial chemistry. For example, 2,4-di-tert-amylphenol is used in the manufacturing of stabilizers for plastics, resins, lubricants, and coatings.[1] Given its structural similarities, this compound may be investigated for similar applications, particularly where its unique combination of steric hindrance and electronic properties could offer advantages.

Experimental Protocols: A Plausible Synthesis Route

Step 1: Di-tert-amylation of Phenol (Friedel-Crafts Alkylation)

This step involves the alkylation of phenol with an amylene source, typically isoamylene (2-methyl-2-butene), in the presence of an acid catalyst to produce 2,4-di-tert-amylphenol.

Materials and Reagents:

  • Phenol

  • Isoamylene (or a C₅ fraction containing isoamylene)

  • Acid catalyst (e.g., acidic ion-exchange resin like Amberlyst 15, or an inorganic solid acid like silica-alumina)[5]

  • Solvent (if necessary, e.g., a non-polar organic solvent)

  • Reaction vessel (e.g., a glass autoclave or round-bottom flask with a condenser)[5]

  • Stirring apparatus

  • Heating and temperature control system

Procedure:

  • Charge the reaction vessel with phenol and the acid catalyst.[5]

  • If using a solvent, add it to the vessel.

  • Heat the mixture to the desired reaction temperature, typically between 30°C and 120°C, under stirring.[5]

  • Slowly add the isoamylene to the reaction mixture. The reaction is typically run for 1 to 7 hours.[5]

  • Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The crude product, containing a mixture of mono-, di-, and tri-alkylated phenols, can be purified by distillation.

Step 2: Chlorination of 2,4-di-tert-amylphenol

The second step is the electrophilic aromatic substitution of the synthesized 2,4-di-tert-amylphenol with a chlorinating agent.

Materials and Reagents:

  • 2,4-di-tert-amylphenol (from Step 1)

  • Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or chlorine gas)

  • Catalyst (optional, depending on the chlorinating agent, e.g., a Lewis acid like AlCl₃ or a sulfur-containing catalyst for regioselectivity)[6][7]

  • Anhydrous, non-protic solvent (e.g., dichloromethane, carbon tetrachloride)

  • Reaction vessel equipped with a stirrer, dropping funnel, and a system to handle any evolved gases (e.g., HCl)

Procedure:

  • Dissolve the 2,4-di-tert-amylphenol in the chosen anhydrous solvent in the reaction vessel.

  • Cool the solution in an ice bath.

  • If a catalyst is used, add it to the solution.

  • Slowly add the chlorinating agent to the stirred solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction's progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by carefully adding water or a basic solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid or chlorinating agent.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualized Workflows and Relationships

As there are no known signaling pathways involving this compound, the following diagrams illustrate the logical workflow for its synthesis and its relationship to potential applications.

Synthesis_Workflow Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Isoamylene Isoamylene Isoamylene->Alkylation Di_tert_amylphenol 2,4-Di-tert-amylphenol Alkylation->Di_tert_amylphenol Chlorination Electrophilic Chlorination Di_tert_amylphenol->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Chlorination Final_Product 2-chloro-4,6-di-tert- amylphenol Chlorination->Final_Product

Caption: A plausible two-step synthesis pathway for this compound.

Logical_Relationships Main_Compound This compound Properties Chemical Properties Main_Compound->Properties Applications Potential Applications Main_Compound->Applications Steric_Hindrance Steric Hindrance Properties->Steric_Hindrance Antioxidant_Potential Antioxidant Potential Properties->Antioxidant_Potential Antimicrobial_Activity Antimicrobial Activity Properties->Antimicrobial_Activity Stabilizers Polymer & Resin Stabilizers Applications->Stabilizers Intermediates Chemical Intermediates Applications->Intermediates Biocides Disinfectants & Biocides Applications->Biocides

Caption: Logical relationships of this compound's properties and applications.

References

Synthesis of 2-chloro-4,6-di-tert-amylphenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2-chloro-4,6-di-tert-amylphenol, a valuable substituted phenol derivative with applications in the development of specialized chemicals and as a potential intermediate in pharmaceutical synthesis. This document provides a two-step synthetic approach, beginning with the di-tert-amylation of phenol followed by selective ortho-chlorination. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and further research.

I. Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Friedel-Crafts Alkylation: Phenol undergoes a Friedel-Crafts alkylation reaction with a suitable tert-amylating agent, such as isoamylene or tert-amyl alcohol, in the presence of an acid catalyst to yield 4,6-di-tert-amylphenol.

  • Selective Chlorination: The intermediate, 4,6-di-tert-amylphenol, is then subjected to selective chlorination at the ortho-position to the hydroxyl group, yielding the final product, this compound.

Synthesis_Pathway Phenol Phenol Di_tert_amylphenol 4,6-di-tert-amylphenol Phenol->Di_tert_amylphenol Friedel-Crafts Alkylation (Acid Catalyst) tert_Amylating_Agent tert-Amylating Agent (e.g., Isoamylene) tert_Amylating_Agent->Di_tert_amylphenol Final_Product This compound Di_tert_amylphenol->Final_Product Selective ortho-Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Final_Product

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of 4,6-di-tert-amylphenol via Friedel-Crafts Alkylation

This protocol is adapted from established procedures for the alkylation of phenols.[1][2]

Materials:

  • Phenol

  • Isoamylene (2-methyl-2-butene)

  • Acidic ion exchange resin (e.g., Amberlyst 15) or another suitable acid catalyst such as aluminum phenoxide or atlapulgite.[1][2]

  • Solvent (e.g., a hydrocarbon solvent if diluting isoamylene)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Glass reactor or autoclave equipped with a mechanical stirrer, thermometer, and condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: A 50 ml glass autoclave (or a suitably sized reactor) is charged with phenol (e.g., 1.14 g, 12.1 mmol) and the acidic ion exchange resin catalyst (e.g., 1.00 g of Amberlyst 15).[1]

  • Addition of Alkylating Agent: Isoamylene (e.g., 12.9 g of a C5 fraction containing isoamylene) is added to the reactor.[1] The molar ratio of isoamylene to phenol can be varied to optimize the yield of the di-substituted product.

  • Reaction Conditions: The reactor is sealed and heated to the desired temperature (e.g., 40°C) with vigorous stirring (e.g., 800 rpm) for a specified duration (e.g., 3 hours).[1] The reaction is carried out under a slight pressure (e.g., 1.0 kg/cm ² gauge pressure).[1]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove any unreacted starting materials and solvent. The crude product can be further purified by distillation or chromatography to isolate 4,6-di-tert-amylphenol.

Quantitative Data for Alkylation (Example):

ParameterValueReference
Phenol Conversion100%[1]
Yield of o-tert-amylphenol10.7%[1]
Yield of p-tert-amylphenol29.4%[1]
Yield of 2,4-di-tert-amylphenol51.7%[1]
Yield of 2,4,6-tri-tert-amylphenol3.5%[1]

Note: The provided yields are for a specific set of conditions and may vary. Optimization of catalyst, temperature, and reactant ratios is recommended to maximize the yield of the desired 4,6-di-tert-amylphenol.

B. Step 2: Selective ortho-Chlorination of 4,6-di-tert-amylphenol

This protocol is a generalized procedure based on methods for selective ortho-chlorination of hindered phenols.[3][4][5]

Materials:

  • 4,6-di-tert-amylphenol

  • Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), or gaseous chlorine)

  • Catalyst for ortho-selectivity (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or a suitable ammonium salt)[3][4]

  • Anhydrous solvent (e.g., Toluene or another aromatic solvent)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactor Setup: A solution of 4,6-di-tert-amylphenol in an anhydrous aromatic solvent is prepared in a three-necked flask under an inert atmosphere. The catalyst (e.g., 1-10 mol% of TMP) is added to this solution.[3]

  • Addition of Chlorinating Agent: The chlorinating agent (e.g., SO₂Cl₂) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the phenol and catalyst at a controlled temperature (e.g., using an ice bath to maintain 0°C).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Expected Quantitative Data (Hypothetical):

ParameterExpected Value
Yield of this compound70-90%
Purity (post-purification)>98%

Note: The specific yield and purity will depend on the chosen chlorinating agent, catalyst, and reaction conditions. Optimization of these parameters is crucial for achieving high selectivity and yield.

III. Process Workflow and Logical Relationships

Experimental_Workflow cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_chlorination Step 2: Selective ortho-Chlorination A1 Charge Reactor with Phenol and Catalyst A2 Add tert-Amylating Agent A1->A2 A3 Heat and Stir under Controlled Conditions A2->A3 A4 Cool and Filter to Remove Catalyst A3->A4 A5 Purify by Distillation or Chromatography A4->A5 C1 Dissolve 4,6-di-tert-amylphenol and Catalyst in Solvent A5->C1 Isolated 4,6-di-tert-amylphenol C2 Add Chlorinating Agent Dropwise at Low Temperature C1->C2 C3 Monitor Reaction Progress C2->C3 C4 Quench Reaction and Perform Aqueous Work-up C3->C4 C5 Purify by Chromatography or Recrystallization C4->C5

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

physical and chemical properties of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloro-4,6-di-tert-amylphenol (CAS No. 42350-99-2), a substituted phenol of interest in various industrial applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules, including other chlorinated and alkylated phenols, to provide a well-rounded profile. The document details expected physicochemical properties, spectral characteristics, potential synthetic and analytical methodologies, and general toxicological considerations. This guide is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound is a member of the substituted phenol family, characterized by a chlorine atom and two tert-amyl groups attached to the phenol ring. These substitutions, an electron-withdrawing chlorine and bulky, sterically hindering alkyl groups, create a unique chemical environment that influences its reactivity, solubility, and potential applications.[1] Substituted phenols are a broad class of organic compounds with historical and current uses as intermediates in the synthesis of antioxidants, stabilizers for plastics and resins, and as biocides.[1] The general class of chlorophenols has been utilized as pesticides and preservatives.[1] This document aims to consolidate the available information and provide a detailed technical understanding of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties

PropertyThis compound2-Chloro-4-tert-amylphenol2,4-Di-tert-amylphenol4-tert-Amylphenol
CAS Number 42350-99-2[1]5323-65-9[2][3]120-95-680-46-6
Molecular Formula C₁₆H₂₅ClO[1]C₁₁H₁₅ClO[2][3]C₁₆H₂₆OC₁₁H₁₆O
Molecular Weight 268.82 g/mol [1]198.69 g/mol [2][3]234.38 g/mol 164.24 g/mol
Appearance Not specified-White or Colorless to Almost white or Almost colorless powder to lump to clear liquidWhite to off-white crystalline solid[4]
Melting Point Not specifiedNot specifiedNot specified82-86°C[4]
Boiling Point Not specified257.4 °C at 760 mmHg[2][3]Not specified238°C[4]
Density Not specified1.085 g/cm³[2][3]0.930 g/cm³ @ 25.00 °C[5]Not specified
Solubility Insoluble in water (predicted), Soluble in organic solventsSlightly soluble in water, soluble in ethanol and organic solvents[4]water, 0.4441 mg/L @ 25 °C (est)[5]Slightly soluble in water, soluble in ethanol and organic solvents[4]
Flash Point Not specified109.5 °C[2]> 110.00 °C[5]Not specified

Spectroscopic Properties

The structural features of this compound suggest characteristic spectroscopic signatures.

  • Infrared (IR) Spectroscopy: The FTIR spectrum is expected to show a strong, broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically in the 3200-3600 cm⁻¹ region.[1] The C-H stretching vibrations of the tert-amyl groups would appear just below 3000 cm⁻¹. Aromatic C-C stretching and C-O stretching bands are also anticipated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the two non-equivalent tert-amyl groups.

    • ¹³C NMR: The spectrum would show characteristic chemical shifts for the aromatic carbons (including those bonded to the hydroxyl, chloro, and tert-amyl groups) and the aliphatic carbons of the tert-amyl substituents.

  • Mass Spectrometry (MS): The mass spectrum would provide the molecular weight and fragmentation pattern. A key feature would be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), leading to M⁺ and M+2 peaks. Common fragmentation would likely involve the loss of alkyl radicals from the tert-amyl groups.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, methodologies for the synthesis and analysis of related chlorinated phenols can be adapted.

Synthesis

A plausible synthesis route for this compound is a two-step process involving Friedel-Crafts alkylation followed by chlorination.

Step 1: Di-tert-amylation of Phenol This reaction involves the alkylation of phenol with a tert-amylating agent, such as isoamylene or tert-amyl alcohol, in the presence of an acid catalyst.

  • Reactants: Phenol, isoamylene (or tert-amyl alcohol), and an acid catalyst (e.g., a strong protic acid like sulfuric acid or a solid acid catalyst).

  • Procedure:

    • Charge a suitable reactor with phenol and the acid catalyst.

    • Heat the mixture to the desired reaction temperature.

    • Slowly add the isoamylene to the reaction mixture with vigorous stirring.

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC).

    • Upon completion, quench the reaction, and separate the organic layer.

    • Purify the 4,6-di-tert-amylphenol product, likely through distillation or crystallization.

Step 2: Chlorination of 4,6-di-tert-amylphenol The second step involves the electrophilic chlorination of the synthesized di-tert-amylphenol.

  • Reactants: 4,6-di-tert-amylphenol, a chlorinating agent (e.g., sulfuryl chloride or chlorine gas), and a suitable solvent.

  • Procedure:

    • Dissolve the 4,6-di-tert-amylphenol in an appropriate solvent in a reaction vessel.

    • Cool the solution to a low temperature (e.g., 0-5 °C).

    • Slowly add the chlorinating agent to the solution while maintaining the low temperature and stirring.

    • Monitor the reaction for the formation of the desired this compound.

    • After the reaction is complete, neutralize any excess chlorinating agent and acid.

    • Extract the product and purify it using techniques such as chromatography or crystallization.

SynthesisWorkflow phenol Phenol alkylation Friedel-Crafts Alkylation (Acid Catalyst) phenol->alkylation isoamylene Isoamylene isoamylene->alkylation di_tert_amylphenol 4,6-di-tert-amylphenol alkylation->di_tert_amylphenol chlorination Electrophilic Chlorination di_tert_amylphenol->chlorination chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) chlorinating_agent->chlorination product This compound chlorination->product

A plausible two-step synthesis workflow for this compound.
Analytical Methods

The analysis of chlorinated phenols is well-established, and these methods can be applied to this compound. Gas chromatography coupled with mass spectrometry (GC/MS) is a common and powerful technique.

  • Sample Preparation:

    • For water samples, liquid-liquid extraction with a suitable solvent like methyl-tert-butyl-ether (MTBE) or dichloromethane (DCM) is common.[6] The pH of the sample may need to be adjusted to optimize extraction efficiency.[6]

    • For solid samples, solvent extraction is employed.

    • Derivatization, such as acetylation, can be used to improve the chromatographic properties of the phenols.[7][8]

  • GC/MS Analysis:

    • An appropriate capillary column (e.g., a low-polarity phase) is used for separation.[9]

    • The oven temperature is programmed to achieve good separation of the analytes.[9]

    • The mass spectrometer is operated in a suitable mode (e.g., full scan or selected ion monitoring) for detection and quantification.[9]

AnalyticalWorkflow sample Sample (Water/Soil) extraction Extraction (LLE or Solvent Extraction) sample->extraction derivatization Derivatization (Optional) (e.g., Acetylation) extraction->derivatization gc_ms GC/MS Analysis derivatization->gc_ms data_analysis Data Analysis (Quantification and Identification) gc_ms->data_analysis results Results data_analysis->results

A typical analytical workflow for the determination of chlorinated phenols.

Potential Applications and Biological Activity

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in areas common for substituted phenols.

  • Chemical Intermediate: It can serve as a building block for more complex molecules, including antioxidants and stabilizers for polymers.[1]

  • Antimicrobial Agent: Chlorinated phenols are known for their antimicrobial properties and have been used in disinfectants and biocides.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes.[1] Alkylphenols have also been investigated for their antimicrobial and anti-biofilm activities.[10]

The biological activity of chlorinated phenols is a subject of toxicological concern. These compounds can be persistent in the environment and may exhibit toxicity to aquatic life.[11][12] Some alkylphenols are known as endocrine disruptors, although the specific effects of this compound have not been detailed.[13]

AntimicrobialAction compound Chlorinated Phenol disruption Membrane Disruption compound->disruption membrane Bacterial Cell Membrane membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

A generalized mechanism of antimicrobial action for chlorinated phenols.

Conclusion

This compound is a specialty chemical with potential applications derived from its unique substituted phenol structure. While direct experimental data is limited, this guide provides a comprehensive profile based on the known properties of related compounds and general chemical principles. The provided information on its physicochemical properties, spectroscopic characteristics, and potential synthetic and analytical methods serves as a foundational resource for researchers and professionals. Further experimental investigation is necessary to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide to 2-Chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 42350-99-2

This technical guide provides a comprehensive overview of 2-chloro-4,6-di-tert-amylphenol, a substituted phenol of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a broader context for its potential properties and applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its related compounds are summarized below. It is important to note that much of the available data pertains to structurally similar molecules, which can be used for comparative analysis.

Table 1: Physicochemical Properties

PropertyThis compound2-Chloro-4-tert-amylphenol2,4-Di-tert-amylphenol
CAS Number 42350-99-2[1]5323-65-9[2][3][4]120-95-6[5]
Molecular Formula C₁₆H₂₅ClO[1]C₁₁H₁₅ClO[2]C₁₆H₂₆O[5]
Molecular Weight ( g/mol ) 268.82[1]198.69[2]234.38
Boiling Point (°C) Not available257.4 at 760 mmHg[2]Not available
Density (g/cm³) Not available1.085[2]Not available
Flash Point (°C) Not available110[2]> 110
pKa Not available8.81 ± 0.31 (Predicted)Not available

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons (δ 6.8-7.5 ppm), hydroxyl proton, and distinct signals for the aliphatic protons of the two non-equivalent tert-amyl groups.[1]
¹³C NMR Signals for the carbon bearing the hydroxyl group (δ 150-155 ppm), the carbon attached to chlorine, carbons bearing the tert-amyl groups, and the unsubstituted aromatic carbons. Aliphatic carbons are expected in the δ 10-40 ppm range.[1]
Infrared (IR) Spectroscopy A strong, broad O-H stretching vibration (3200-3600 cm⁻¹), C-H stretching of the tert-amyl groups (2850-2970 cm⁻¹), and C-O stretching of the phenol (1200-1260 cm⁻¹).[1]
Mass Spectrometry (MS) A molecular ion peak (M⁺) with a characteristic isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio). Fragmentation is expected to be dominated by the loss of alkyl radicals from the tert-amyl side chains.[1]

Synthesis and Purification

Experimental Protocol: General Synthesis of a Substituted Phenol

This protocol outlines a general procedure for the alkylation and subsequent chlorination of a phenol, which could be a potential route to this compound.

Materials:

  • Phenol

  • An alkylating agent (e.g., tert-amyl alcohol or an isoamylene mixture)

  • A chlorinating agent (e.g., sulfuryl chloride)

  • An acid catalyst (e.g., sulfuric acid or an acidic ion exchange resin)

  • An appropriate solvent (e.g., a non-polar organic solvent)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for organic synthesis, including a reaction flask, condenser, dropping funnel, and magnetic stirrer.

  • Purification apparatus (e.g., distillation setup or chromatography columns).

Procedure:

  • Alkylation:

    • To a stirred solution of phenol in a suitable solvent, add the acid catalyst.

    • Slowly add the alkylating agent to the reaction mixture at a controlled temperature. The reaction of phenols with isoamylene in the presence of an acid catalyst is a known method for producing tert-amylphenols.[6]

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude di-tert-amylphenol.

  • Chlorination:

    • Dissolve the crude di-tert-amylphenol in a suitable solvent.

    • Slowly add the chlorinating agent to the solution, maintaining the reaction temperature. The hydroxyl group of a phenol is an ortho-, para-director, and under controlled conditions, monochlorination can be achieved.[7]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench any remaining chlorinating agent.

    • Work up the reaction mixture by washing with water and brine, followed by drying the organic layer.

    • Remove the solvent to yield the crude this compound.

  • Purification:

    • The crude product can be purified by techniques such as distillation under reduced pressure or column chromatography to obtain the pure this compound.[8]

Potential Applications and Toxicological Profile

Applications

While specific applications for this compound are not well-documented, its structural features suggest potential utility in several areas relevant to drug development and chemical research:

  • Chemical Intermediate: Its structure makes it a potential precursor for the synthesis of more complex molecules.[1]

  • Antioxidant: Phenolic compounds are known for their antioxidant properties, and the bulky tert-amyl groups may enhance this activity.[1]

  • Antimicrobial Agent: Chlorinated phenols have a history of use as biocides and disinfectants.[1] Their mechanism of action is often attributed to the disruption of microbial cell membranes.[1]

The presence of a chlorine atom is a common feature in many pharmaceutical drugs, and chloro-containing molecules are significant in drug discovery.[9]

Toxicological Profile

Specific toxicological data for this compound is not available. However, the broader class of chlorophenols is known to be toxic and persistent in the environment.[10][11][12] They can be harmful to aquatic life and may have various adverse effects on human health, including potential mutagenicity and carcinogenicity.[10][11] The liver is a known target of chlorophenol toxicity in laboratory animals.[13] Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a general logical workflow for the synthesis and purification of a substituted phenol like this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Phenol Alkylation Alkylation with tert-amylating agent Start->Alkylation Chlorination Chlorination Alkylation->Chlorination Quenching Reaction Quenching Chlorination->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation or Chromatography Evaporation->Purification Analysis Spectroscopic Analysis Purification->Analysis End Pure Product Analysis->End

Caption: A logical workflow for the synthesis and purification of substituted phenols.

References

discovery and history of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Chloro-4,6-di-tert-amylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted phenol characterized by the presence of a chlorine atom and two bulky tert-amyl groups on the phenolic ring. This unique chemical structure, featuring both steric hindrance and electron-withdrawing effects, imparts specific properties that make it a subject of interest in various chemical and industrial applications.[1] While detailed research exclusively on this compound is limited, its chemistry can be largely understood through the extensive studies conducted on related chlorinated phenols and dialkylated phenols. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methodologies related to this compound, drawing necessary parallels with structurally similar compounds to offer a complete technical perspective.

Discovery and History

The development of chlorinated phenols is intrinsically linked to the advancement of industrial chemistry, particularly in the pursuit of effective pesticides and preservatives.[1] The synthesis and application of chlorinated phenols saw a significant rise in the mid-20th century. Concurrently, the production of tert-amylphenols, through the reaction of isoamylene with phenols, became an important industrial process.[1]

While a specific date or individual credited with the first synthesis of this compound is not well-documented in publicly available literature, its existence is a logical extension of these two established fields of organic chemistry. The synthesis would involve a combination of Friedel-Crafts alkylation to introduce the tert-amyl groups and a subsequent chlorination step. This class of compounds has been explored for its potential as intermediates in the synthesis of more complex molecules, including antioxidants and specialty chemicals.[1] The antimicrobial properties of chlorinated phenols have also been a significant area of research, with applications in disinfectants and biocides.[1]

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, while the bulky tert-amyl groups and the chlorine atom contribute to its lipophilicity and influence its reactivity and solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-4-tert-amylphenol2,4-Di-tert-amylphenol
CAS Number 42350-99-25323-65-9[2][3]120-95-6
Molecular Formula C16H25ClO[1]C11H15ClO[2]C16H26O
Molecular Weight 268.82 g/mol [1]198.69 g/mol [2]234.38 g/mol [1]
Boiling Point Not specified257.4 °C at 760 mmHg[2]Not specified
Density Not specified1.085 g/cm³[2]0.930 g/cm³ @ 25°C[4]
Flash Point Not specified110 °C[2]> 110 °C[4]
Key Properties Steric hindrance from tert-amyl groups influences reactivity and solubility.[1]Used in antimicrobial soaps, cosmetics, and as a chemical intermediate.[1]Intermediate for phenolic resins, stabilizers, and antioxidants.[1]

Synthesis

The synthesis of this compound can be conceptualized as a two-step process: Friedel-Crafts alkylation of phenol followed by selective chlorination.

Step 1: Friedel-Crafts Alkylation of Phenol

This step involves the reaction of phenol with an alkylating agent, such as isoamylene or tert-amyl chloride, in the presence of a Lewis acid catalyst to introduce the two tert-amyl groups onto the aromatic ring.[5]

Synthesis_Step1 phenol Phenol catalyst Lewis Acid Catalyst (e.g., AlCl3, BF3) phenol->catalyst Reacts with isoamylene Isoamylene (2 eq.) isoamylene->catalyst product 4,6-Di-tert-amylphenol catalyst->product Yields

Diagram 1: Friedel-Crafts Alkylation of Phenol
Step 2: Chlorination of 4,6-Di-tert-amylphenol

The resulting 4,6-di-tert-amylphenol is then chlorinated. The hydroxyl group is an ortho-, para-director. With the para position and one ortho position occupied by the bulky tert-amyl groups, the chlorine atom is directed to the vacant ortho position.

Synthesis_Step2 start 4,6-Di-tert-amylphenol chlorinating_agent Chlorinating Agent (e.g., Cl2, SO2Cl2) start->chlorinating_agent Reacts with product This compound chlorinating_agent->product Yields

Diagram 2: Chlorination of 4,6-Di-tert-amylphenol

Experimental Protocols

Representative Synthesis of this compound

4.1.1. Friedel-Crafts Alkylation of Phenol with Isoamylene

  • Materials: Phenol, isoamylene, anhydrous aluminum chloride (AlCl₃), and a suitable inert solvent (e.g., hexane).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve phenol in the inert solvent.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.

    • Gradually add isoamylene to the reaction mixture while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding water, followed by hydrochloric acid.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 4,6-di-tert-amylphenol, which can be purified by distillation or crystallization.

4.1.2. Chlorination of 4,6-Di-tert-amylphenol

  • Materials: 4,6-Di-tert-amylphenol, sulfuryl chloride (SO₂Cl₂), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the 4,6-di-tert-amylphenol in the solvent in a reaction vessel protected from light.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sulfuryl chloride in the same solvent dropwise.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully add water to quench the reaction.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of chlorinated phenols.

GCMS_Workflow sample Sample containing This compound extraction Solvent Extraction sample->extraction derivatization Derivatization (optional, e.g., acetylation) extraction->derivatization injection GC Injection derivatization->injection separation Capillary Column Separation injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis detection->analysis

Diagram 3: GC-MS Analytical Workflow
  • Sample Preparation: The sample is dissolved in a suitable organic solvent. For trace analysis, a pre-concentration step such as solid-phase extraction may be necessary. Derivatization, for instance, by acetylation with acetic anhydride, can improve chromatographic performance and sensitivity.[6]

  • GC Conditions (Representative):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless injection at a temperature of around 250-280°C.

    • Oven Program: A temperature gradient program, for example, starting at 60°C, holding for a few minutes, and then ramping up to 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments (e.g., 50-350 amu). The mass spectrum is expected to show a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).[1]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the two non-equivalent tert-amyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (with chemical shifts influenced by the chlorine, hydroxyl, and alkyl substituents) and the aliphatic carbons of the tert-amyl groups.[1]

Biological Activity and Toxicological Profile (General for Chlorinated Phenols)

The toxicity of chlorophenols tends to increase with the degree of chlorination.[4] A primary mode of toxic action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[4][7] This can lead to a range of adverse effects. Chlorinated phenols are also known to have antimicrobial properties, often attributed to the disruption of microbial cell membranes.[1]

Toxicity_Pathway cluster_cell Cellular Environment cp Chlorinated Phenol membrane Cell Membrane cp->membrane Disrupts mitochondrion Mitochondrion cp->mitochondrion Enters oxphos Oxidative Phosphorylation cp->oxphos Uncouples mitochondrion->oxphos atp ATP Production oxphos->atp

References

An In-depth Technical Guide to the Potential Research Applications of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 2-chloro-4,6-di-tert-amylphenol, a substituted and chlorinated phenolic compound. Due to the limited availability of direct research on this specific molecule, this guide extrapolates its potential properties and applications based on established knowledge of structurally similar compounds, including 2,4-di-tert-amylphenol, other chlorinated phenols, and the broader class of hindered phenols. This approach provides a strong foundation for initiating new research directions and exploring the untapped potential of this molecule.

Core Compound Characteristics

This compound is a derivative of phenol containing two bulky tert-amyl groups and a chlorine atom. The unique combination of these functional groups is expected to confer specific chemical and biological properties. The tert-amyl groups provide steric hindrance and increase lipophilicity, while the chlorine atom, an electron-withdrawing group, can influence the acidity of the phenolic hydroxyl group and the molecule's reactivity.[1]

Physicochemical Properties (Inferred and Comparative)
PropertyThis compound (Predicted)2-chloro-4-tert-amylphenol[2][3][4][5]2,4-di-tert-amylphenol[6][7]
Molecular Formula C₁₆H₂₅ClOC₁₁H₁₅ClOC₁₆H₂₆O
Molecular Weight ( g/mol ) 268.82198.69234.38
Appearance Likely a solid or viscous liquidNot specifiedWhite or colorless powder to lump to clear liquid
Boiling Point (°C) Not determined257.4 at 760 mmHg>230 (Flash Point)
Density (g/cm³) Not determined1.0850.930 at 25°C
Solubility Expected to be soluble in organic solvents, low solubility in waterNot specifiedNot specified

Potential Research Applications

Based on the known applications of its structural analogs, this compound is a promising candidate for research in several areas.

As a Chemical Intermediate

Substituted phenols are fundamental building blocks in organic synthesis. 2,4-di-tert-amylphenol is used as an intermediate for UV stabilizers, photographic developers, and specialty surfactants.[8] The presence of the reactive phenolic hydroxyl group and the potential for further substitution on the aromatic ring makes this compound a valuable precursor for the synthesis of more complex molecules with specialized functions.

Antioxidant Potential

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[1] The bulky tert-amyl groups in this compound would sterically hinder the phenoxyl radical, potentially increasing its stability and enhancing its antioxidant capacity. Research in this area could involve evaluating its ability to inhibit lipid peroxidation and protect against oxidative stress in biological systems. The antioxidant activity of phenolic compounds can be influenced by their chemical structure, and systematic studies are needed to correlate structure with antioxidant efficacy.[9][10][11][12][13]

Antimicrobial and Biocidal Applications

Chlorinated phenols historically have been used as pesticides and preservatives.[1] The antimicrobial action of phenols is often attributed to the disruption of microbial cell membranes.[1] Research has shown that chlorinated phenols can induce antibiotic resistance in bacteria like Pseudomonas aeruginosa by upregulating efflux pumps.[14][15][16] This suggests that this compound could be investigated for its potential as a standalone antimicrobial agent or as a modulator of antibiotic activity. The antimicrobial properties of various phenolic compounds have been demonstrated against a wide range of bacteria.[17][18]

Proposed Experimental Protocols

The following sections detail methodologies for the synthesis and evaluation of this compound.

Proposed Synthesis: Chlorination of 2,4-di-tert-amylphenol

A plausible synthetic route to this compound involves the direct chlorination of 2,4-di-tert-amylphenol. The tert-amyl groups at positions 4 and one of the ortho positions would direct the incoming chlorine atom to the other vacant ortho or para position. Given that the para position is occupied, chlorination is likely to occur at the 6-position.

Materials:

  • 2,4-di-tert-amylphenol

  • A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), or chlorine gas in the presence of a catalyst)

  • A suitable solvent (e.g., dichloromethane, carbon tetrachloride)

  • Catalyst (e.g., Fe powder or FeCl₃ for chlorination with Cl₂)[19]

Procedure (General):

  • Dissolve 2,4-di-tert-amylphenol in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.

  • If using a catalyst, add it to the solution.

  • Slowly add the chlorinating agent to the reaction mixture at a controlled temperature. The reaction may be exothermic.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if excess chlorine is present).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain this compound.

Note: This is a generalized protocol and would require optimization for reaction conditions, stoichiometry, and purification methods.

Analysis of Phenolic Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of phenolic compounds.[20][21][22]

Instrumentation:

  • HPLC system with a C18 column and a photodiode array (PDA) detector.

Mobile Phase:

  • A gradient elution system is typically used, for example:

    • Solvent A: 0.5% formic acid in water

    • Solvent B: 0.5% formic acid in acetonitrile

Procedure:

  • Prepare standard solutions of the analyte at known concentrations.

  • Prepare the sample by dissolving it in a suitable solvent (e.g., methanol).

  • Inject the standards and samples into the HPLC system.

  • Identify the compound based on its retention time and UV-Vis spectrum compared to the standard.

  • Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from the standards.[22]

Evaluation of Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method to assess the free radical scavenging activity of antioxidant compounds.

Materials:

  • DPPH solution in methanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Trolox)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the standard antioxidant in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the different concentrations of the test compound and standard to the wells. Include a control with only DPPH and methanol.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of % inhibition versus concentration.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the study of this compound.

Synthesis_Workflow phenol Phenol alkylation Friedel-Crafts Alkylation phenol->alkylation isoamylene Isoamylene isoamylene->alkylation dtap 2,4-di-tert-amylphenol alkylation->dtap chlorination Electrophilic Chlorination dtap->chlorination target This compound chlorination->target

Proposed synthesis of this compound.

Antioxidant_Evaluation start Synthesized This compound in_vitro In Vitro Assays (e.g., DPPH, ABTS) start->in_vitro cell_based Cell-Based Assays (e.g., ROS measurement) in_vitro->cell_based Promising Activity in_vivo In Vivo Models (e.g., oxidative stress models) cell_based->in_vivo Significant Efficacy mechanism Mechanism of Action Studies in_vivo->mechanism conclusion Evaluation of Antioxidant Potential mechanism->conclusion

Workflow for evaluating antioxidant potential.

Antimicrobial_Mechanism compound Chlorinated Phenol membrane Bacterial Cell Membrane compound->membrane interacts with disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

General mechanism of antimicrobial action for phenols.

Safety and Toxicity Considerations

Phenolic compounds can be toxic, and their toxicity can be influenced by the nature and position of substituents on the aromatic ring.[23][24][25][26] Chlorinated phenols, in particular, can have significant toxicological effects.[27] Substituted phenols may exert toxicity through mechanisms such as the formation of phenoxyl-free radicals or through lipophilicity-driven membrane disruption.[23] It is imperative that any research involving this compound be conducted with appropriate safety precautions, including the use of personal protective equipment and proper waste disposal procedures. A thorough toxicological evaluation should be an integral part of the research plan for this compound. The European Food Safety Authority (EFSA) has conducted a safety assessment of 2,4-di-tert-amylphenol, which can serve as a reference point for its chlorinated derivative.[28]

Conclusion

While direct research on this compound is currently sparse, the analysis of its structural analogs strongly suggests its potential as a valuable molecule for research and development. Its inferred properties as a chemical intermediate, antioxidant, and antimicrobial agent warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to explore the synthesis, characterization, and application of this promising compound. The unique substitution pattern of a chlorine atom and two bulky tert-amyl groups on a phenol backbone presents an intriguing opportunity for the discovery of novel chemical entities with significant biological or material science applications.

References

An In-Depth Technical Guide on 2-chloro-4,6-di-tert-amylphenol as a Disinfection Byproduct

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Water disinfection, a critical public health measure, can lead to the formation of various disinfection byproducts (DBPs), some of which may pose health risks. This technical guide focuses on 2-chloro-4,6-di-tert-amylphenol, a potential DBP formed from the reaction of chlorine with 4,6-di-tert-amylphenol, an antioxidant and industrial chemical. This document provides a comprehensive overview of its formation, analytical methodologies for its detection, and an assessment of its potential toxicological significance based on data from structurally related compounds. Due to a lack of direct studies on this compound as a DBP, this guide synthesizes information from related chlorophenols and alkylphenols to provide a predictive toxicological profile and highlights areas for future research.

Introduction

The chlorination of drinking water is a widely used method to eliminate pathogenic microorganisms. However, chlorine can also react with natural organic matter and anthropogenic compounds present in water sources to form a variety of disinfection byproducts (DBPs).[1] While some DBPs like trihalomethanes and haloacetic acids are regulated, many others, including halogenated phenols, are not routinely monitored.

Phenolic compounds, in general, are known precursors to DBP formation.[2] this compound is a chlorinated derivative of 4,6-di-tert-amylphenol. The parent compound, 4,6-di-tert-amylphenol, belongs to the class of alkylphenols, which are used in the production of antioxidants, stabilizers for plastics, and as intermediates in various industrial processes.[3] The presence of such industrial compounds in raw water sources raises the possibility of the formation of their chlorinated analogues during disinfection. This guide will explore the potential for this compound to be formed as a DBP and its implications.

Formation of this compound

The formation of this compound as a DBP is predicated on the presence of its precursor, 4,6-di-tert-amylphenol, in the raw water supply and its subsequent reaction with chlorine.

Precursor: 4,6-di-tert-amylphenol

4,6-di-tert-amylphenol is a substituted phenol characterized by two bulky tert-amyl groups on the aromatic ring. These alkyl groups influence its chemical properties, including its reactivity and solubility. While specific data on the environmental occurrence of 4,6-di-tert-amylphenol is limited, alkylphenols as a class are known environmental contaminants.[4]

Chlorination Reaction

The reaction between phenols and chlorine in water is a well-documented process.[5] It proceeds via electrophilic aromatic substitution, where a chlorine atom is introduced onto the aromatic ring. The hydroxyl group of the phenol is an activating group, directing the substitution to the ortho and para positions.

In the case of 4,6-di-tert-amylphenol, the para-position (position 4) and one ortho-position (position 6) are already substituted with tert-amyl groups. This leaves the other ortho-position (position 2) as a primary site for chlorination.

Hypothetical Formation Pathway of this compound

Formation_Pathway Precursor 4,6-di-tert-amylphenol (in raw water) Product This compound (Disinfection Byproduct) Precursor->Product Electrophilic Aromatic Substitution Chlorine Chlorine (HOCl/OCl⁻) (Disinfectant) Chlorine->Product

Caption: Hypothetical reaction for the formation of this compound.

Analytical Methodologies

The detection and quantification of this compound in water matrices would likely involve chromatographic techniques coupled with mass spectrometry, which are standard methods for the analysis of phenols and other organic micropollutants.[6][7]

Sample Preparation

Due to the expected low concentrations of this DBP in drinking water, a pre-concentration step is typically required. Solid-phase extraction (SPE) is a common technique for extracting and concentrating phenols from water samples.

Experimental Protocol: Solid-Phase Extraction (SPE) of Phenols from Water

  • Cartridge Conditioning: An SPE cartridge (e.g., C18 or a polymer-based sorbent) is conditioned sequentially with a solvent (e.g., methanol) and then with reagent water adjusted to the sample pH.

  • Sample Loading: A known volume of the water sample, acidified to a pH of ~2 to ensure the phenols are in their protonated form, is passed through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with a small volume of reagent water to remove any interfering substances that are not retained on the sorbent.

  • Elution: The retained phenols are eluted from the cartridge using a small volume of an organic solvent (e.g., methanol, acetone, or a mixture).

  • Concentration: The eluate is concentrated to a final volume, typically under a gentle stream of nitrogen.

Experimental Workflow for Analysis of this compound in Water

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Water Sample Water Sample Acidification Acidification Water Sample->Acidification SPE SPE Acidification->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration Concentrated Extract Concentrated Extract GC-MS or LC-MS GC-MS or LC-MS Concentrated Extract->GC-MS or LC-MS Data Analysis Data Analysis GC-MS or LC-MS->Data Analysis

Caption: General workflow for the analysis of substituted phenols in water samples.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For phenols, derivatization is often employed to improve their volatility and chromatographic behavior.

  • Derivatization: Acetylation or silylation are common derivatization techniques for phenols.

  • Separation: A capillary GC column with a non-polar or medium-polarity stationary phase is typically used.

  • Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for chlorine (M+ and M+2 peaks in a ~3:1 ratio) and fragmentation patterns corresponding to the loss of alkyl groups.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of more polar and thermally labile compounds and may not require derivatization.[7]

  • Separation: Reversed-phase liquid chromatography is commonly used for the separation of phenols.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for phenols.

  • Detection: Tandem mass spectrometry (MS/MS) can provide high selectivity and sensitivity for quantification.

Table 1: Predicted Mass Spectrometric Fragments for this compound

FragmentDescriptionPredicted m/z
[M]⁺Molecular ion (with ³⁵Cl)268
[M+2]⁺Molecular ion (with ³⁷Cl)270
[M-29]⁺Loss of an ethyl radical from a tert-amyl group239
[M-71]⁺Loss of a tert-amyl radical197

Note: These are predicted fragments based on the general fragmentation patterns of alkylphenols and chlorinated compounds.[2]

Toxicological Significance

There is currently no specific toxicological data available for this compound. Therefore, its potential health effects must be inferred from data on structurally similar compounds, such as other chlorinated phenols and alkylphenols.

General Toxicity of Chlorinated Phenols

Chlorinated phenols are a class of compounds with varying degrees of toxicity. In general, the toxicity of chlorophenols increases with the degree of chlorination. They have been associated with a range of adverse health effects, including hepatotoxicity, immunotoxicity, and carcinogenicity.[8]

Toxicity of Structurally Related Alkylphenols

Studies on related alkylphenols, such as 2,4-di-tert-butylphenol and 2,4-di-tert-amylphenol, provide some insights into the potential toxicity of the target compound.

Table 2: Summary of Toxicological Data for Structurally Related Compounds

CompoundStudy TypeEndpointResultsReference
2,4-di-tert-butylphenol28-day oral toxicity in ratsNOAEL75 mg/kg/day for males, 20 mg/kg/day for females[9]
2,4-di-tert-butylphenolGenotoxicity (Ames test)MutagenicityNot mutagenic[9]
2,4-di-tert-amylphenol90-day oral toxicity in ratsNOAEL5 mg/kg body weight per day[10]
2,4-di-tert-amylphenolGenotoxicity (in vitro)GenotoxicityNo evidence of genotoxic potential[10]
Potential for Endocrine Disruption

Alkylphenols are a well-known class of endocrine-disrupting chemicals (EDCs), primarily through their interaction with the estrogen receptor.[1][4] Chlorination can alter the endocrine-disrupting potential of these compounds. Some studies have shown that chlorination of certain alkylphenols can decrease their estrogenic activity.[6]

Conversely, some chlorinated phenols and other environmental chemicals have been shown to act as androgen receptor antagonists.[11][12]

Potential Endocrine Disruption Signaling Pathways

Endocrine_Disruption cluster_estrogenic Estrogenic Pathway cluster_androgenic Anti-Androgenic Pathway Chlorinated_Alkylphenol_E Chlorinated Alkylphenol ER Estrogen Receptor (ER) Chlorinated_Alkylphenol_E->ER Binds to ERE Estrogen Response Element ER->ERE Binds to Gene_Transcription_E Altered Gene Transcription ERE->Gene_Transcription_E Endocrine_Effect_E Estrogenic Effects Gene_Transcription_E->Endocrine_Effect_E Chlorinated_Alkylphenol_A Chlorinated Alkylphenol AR Androgen Receptor (AR) Chlorinated_Alkylphenol_A->AR Antagonizes ARE Androgen Response Element AR->ARE Binds to Gene_Transcription_A Blocked Gene Transcription ARE->Gene_Transcription_A Endocrine_Effect_A Anti-Androgenic Effects Gene_Transcription_A->Endocrine_Effect_A Androgen Endogenous Androgen Androgen->AR Binds to

Caption: Potential mechanisms of endocrine disruption by chlorinated alkylphenols.

Conclusions and Future Research

This compound is a plausible, yet unconfirmed, disinfection byproduct that may form in drinking water containing its precursor, 4,6-di-tert-amylphenol. While direct data on its occurrence and toxicity are lacking, information from structurally related compounds suggests that it may have low to moderate toxicity. The potential for endocrine disruption, a known concern for alkylphenols, warrants further investigation for this chlorinated derivative.

Key areas for future research include:

  • Occurrence Studies: Monitoring for this compound in treated drinking water, particularly in areas with potential industrial sources of 4,6-di-tert-amylphenol.

  • Formation Kinetics: Investigating the reaction kinetics of 4,6-di-tert-amylphenol with chlorine under typical water treatment conditions to understand the likelihood and rate of formation of its chlorinated byproduct.

  • Toxicological Evaluation: Conducting in vitro and in vivo studies to determine the specific toxicological profile of this compound, including its potential for genotoxicity and endocrine disruption.

  • Analytical Method Development: Developing and validating sensitive and specific analytical methods for the routine monitoring of this compound in water.

Addressing these research gaps is crucial for a comprehensive risk assessment of this potential disinfection byproduct and for ensuring the continued safety of chlorinated drinking water.

References

Formation of 2-Chloro-4,6-di-tert-amylphenol in Water Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorination of water is a critical process for ensuring public health through the disinfection of drinking water. However, this process can lead to the formation of disinfection byproducts (DBPs), some of which may have adverse health effects. This technical guide provides an in-depth examination of the potential formation of 2-chloro-4,6-di-tert-amylphenol, a substituted chlorophenol, during water treatment. While direct studies on this specific compound are limited, this guide synthesizes existing knowledge on the chlorination of alkylphenols to elucidate its likely formation pathways, influencing factors, and appropriate analytical methodologies for its detection and quantification. This document is intended to serve as a resource for researchers investigating novel DBPs and for professionals in water quality management and drug development who require a deeper understanding of potential contaminants in water sources.

Introduction

Substituted phenols are a class of organic compounds used in various industrial applications, including the manufacturing of antioxidants, resins, and surfactants. One such compound is 2,4-di-tert-amylphenol, which is utilized as an intermediate in the production of stabilizers for plastics and other materials.[1] The presence of these compounds in source water, either through industrial discharge or as leachates from plastic materials, raises concerns about their fate during water treatment processes, particularly chlorination.

The reaction of chlorine with phenolic compounds is well-documented to produce a variety of chlorinated phenols, which are often more toxic and have lower taste and odor thresholds than their parent compounds.[2][3] This guide focuses on the probable formation of this compound from the precursor 2,4-di-tert-amylphenol during chlorination.

Formation Pathway of this compound

The primary mechanism for the formation of chlorinated phenols in water treatment is the electrophilic substitution reaction between the phenol and hypochlorous acid (HOCl), the active chlorine species at neutral pH. The hydroxyl group (-OH) of the phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to the hydroxyl group.

In the case of the precursor, 2,4-di-tert-amylphenol, the carbon atoms at positions 2 and 4 are substituted with bulky tert-amyl groups. The remaining open positions for electrophilic attack are at the 6-position (ortho to the hydroxyl group) and the 3- and 5-positions (meta to the hydroxyl group). Due to the strong activating and directing effect of the hydroxyl group, the incoming electrophile (in this case, a chlorine species) will preferentially substitute at the available ortho position (C6).

The reaction can be summarized as follows:

  • Activation of the Aromatic Ring: The hydroxyl group of 2,4-di-tert-amylphenol activates the benzene ring, increasing its electron density, particularly at the ortho and para positions.

  • Electrophilic Attack: Hypochlorous acid acts as an electrophile and attacks the electron-rich aromatic ring.

  • Formation of a Sigma Complex: The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

  • Deprotonation: A water molecule or another base removes a proton from the carbon atom that was attacked by the chlorine, restoring the aromaticity of the ring and forming the final product, this compound.

The following diagram illustrates the proposed reaction pathway:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Product Precursor 2,4-di-tert-amylphenol Electrophilic_Attack Electrophilic Attack at C6 position Precursor->Electrophilic_Attack Chlorine Hypochlorous Acid (HOCl) Chlorine->Electrophilic_Attack Product This compound Electrophilic_Attack->Product

Caption: Proposed reaction pathway for the formation of this compound.

Factors Influencing Formation

Several factors can influence the rate and extent of this compound formation during water chlorination:

  • pH: The pH of the water plays a crucial role. At higher pH values, the phenolic hydroxyl group deprotonates to form the more reactive phenolate ion. This significantly increases the rate of electrophilic substitution.

  • Chlorine Dose: Higher concentrations of chlorine will generally lead to a greater extent of chlorination. At very high chlorine-to-phenol ratios, further chlorination or even ring cleavage can occur, leading to the formation of other byproducts.[1][3]

  • Precursor Concentration: The concentration of 2,4-di-tert-amylphenol in the source water will directly impact the potential concentration of the chlorinated product.

  • Reaction Time: The contact time between the chlorine and the precursor will influence the yield of the reaction.

  • Water Matrix: The presence of other organic and inorganic compounds in the water can affect the formation of this compound by competing for chlorine or by acting as catalysts or inhibitors.

Experimental Protocols for Detection and Quantification

The detection and quantification of this compound in water samples typically involve a multi-step process including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the expected low concentrations of this DBP in water, a pre-concentration step is necessary. Solid-phase extraction is a widely used technique for this purpose.

Methodology:

  • Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with a small volume of a suitable organic solvent (e.g., methanol) followed by deionized water.

  • Sample Loading: A known volume of the water sample (e.g., 500 mL), acidified to a pH of approximately 2-3 to ensure the analyte is in its neutral form, is passed through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with a small volume of deionized water to remove any interfering polar compounds.

  • Elution: The retained analytes are eluted from the cartridge with a small volume of an appropriate organic solvent or solvent mixture (e.g., methanol, dichloromethane, or a mixture thereof).

  • Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of semi-volatile compounds like chlorinated phenols due to its high sensitivity and specificity.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for phenolic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min, and holding for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. The specific ions to be monitored for this compound would be determined from its mass spectrum, with characteristic fragments arising from the loss of alkyl groups and the chlorine atom.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a water sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample (500 mL) Acidification Acidify to pH 2-3 Water_Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elute with Organic Solvent SPE->Elution Concentration Concentrate to 1 mL Elution->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the occurrence and concentrations of this compound in treated water. The following table provides a hypothetical structure for presenting such data once it becomes available through targeted research.

ParameterValueUnitsConditions
Precursor Concentration (2,4-di-tert-amylphenol)[Value]µg/LRaw water
Chlorine Dose[Value]mg/LTreatment plant
Contact Time[Value]minutesTreatment plant
pH[Value]-During chlorination
This compound Concentration [Value] ng/L Finished water

Conclusion and Future Perspectives

The formation of this compound is a plausible consequence of the chlorination of water containing its precursor, 2,4-di-tert-amylphenol. The chemical principles governing the chlorination of phenols strongly support this transformation. Given the widespread use of chlorination and the potential for alkylphenols to be present in source waters, the formation of this and other similar DBPs warrants further investigation.

Future research should focus on:

  • Confirmation of Formation: Laboratory-scale experiments to confirm the formation of this compound from 2,4-di-tert-amylphenol under simulated water treatment conditions.

  • Quantitative Analysis: Development and validation of sensitive analytical methods to quantify its presence in real-world water samples.

  • Toxicity Assessment: Evaluation of the toxicological properties of this compound to assess its potential risk to human health.

  • Occurrence Studies: Monitoring programs to determine the prevalence of this compound in drinking water supplies.

A comprehensive understanding of the formation and potential impacts of novel DBPs like this compound is essential for the continual improvement of water treatment practices and the protection of public health.

References

Spectroscopic Profile of 2-chloro-4,6-di-tert-amylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-4,6-di-tert-amylphenol. Due to the limited availability of experimental spectra in public literature, this document compiles high-quality predicted spectroscopic data. The information is presented to aid in the identification and characterization of this compound. This guide includes predicted data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols for these techniques as applied to phenolic compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and should be used as a reference for the identification of the compound.

Infrared (IR) Spectroscopy Data
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenolic)3600-3200Strong, Broad
C-H Stretch (Aromatic)3150-3050Medium to Weak
C-H Stretch (Aliphatic)2970-2850Strong
C=C Stretch (Aromatic Ring)1620-1450Medium to Strong
C-H Bend (Aliphatic)1465-1370Medium
C-O Stretch (Phenolic)1260-1200Strong
C-Cl Stretch (Aryl Halide)800-600Medium to Weak

Table 1: Predicted Infrared (IR) Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
OH (Phenolic)8.0-4.0Broad Singlet1H
Ar-H (Aromatic)7.5-6.8Doublet1H
Ar-H (Aromatic)7.5-6.8Doublet1H
-C(CH₃)₂CH₂ CH₃ (Methylene)1.8-1.5Quartet4H
-C(CH₃ )₂CH₂CH₃ (Methyl)1.4-1.2Singlet12H
-C(CH₃)₂CH₂CH₃ (Methyl)0.9-0.6Triplet6H

Table 2: Predicted ¹H NMR Chemical Shifts for this compound. Note that the two tert-amyl groups are not chemically equivalent and may show distinct signals for their respective protons.

¹³C NMR (Carbon-13 NMR)

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C -OH (Aromatic)155-150
C -Cl (Aromatic)125-120
C -H (Aromatic)130-126
C -H (Aromatic)128-124
C -C(CH₃)₂CH₂CH₃ (Aromatic)145-140
C -C(CH₃)₂CH₂CH₃ (Aromatic)140-135
C (CH₃)₂CH₂CH₃ (Quaternary)40-35
-C(CH₃)₂CH₂ CH₃ (Methylene)35-30
-C(CH₃ )₂CH₂CH₃ (Methyl)30-25
-C(CH₃)₂CH₂CH₃ (Methyl)12-8

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound. As with the proton NMR, the non-equivalent tert-amyl groups would result in distinct signals for each carbon.

Mass Spectrometry (MS) Data

The expected molecular ion peak for this compound (C₁₆H₂₅ClO) would show a characteristic isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1).

IonDescriptionPredicted m/z
[M]⁺Molecular ion with ³⁵Cl268.16
[M+2]⁺Molecular ion with ³⁷Cl270.16
[M-29]⁺Loss of an ethyl radical (•CH₂CH₃)239.13
[M-71]⁺Loss of a tert-amyl radical (•C(CH₃)₂CH₂CH₃)197.09

Table 4: Predicted m/z Values for Key Fragments in the Mass Spectrum of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of phenolic compounds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrument Setup: The FTIR spectrometer is set to record spectra in the range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. A minimum of 16 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or semi-polar column). The GC oven temperature is programmed to ensure separation of the analyte from any impurities. The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The eluting components enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and major fragment ions.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Dilution Dilution in Volatile Solvent Sample->Dilution MS Solid Sample Direct use of Solid Sample Sample->Solid Sample IR NMR NMR Dissolution->NMR MS MS Dilution->MS IR IR Solid Sample->IR Structure Structural Elucidation NMR->Structure Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Functional_Groups Functional Group Identification IR->Functional_Groups Functional_Groups->Structure Molecular_Weight->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation M [C16H25ClO]⁺˙ (Molecular Ion) Frag1 Loss of •CH2CH3 (-29 Da) M->Frag1 Frag2 Loss of •C(CH3)2CH2CH3 (-71 Da) M->Frag2 Result1 [M-29]⁺ Frag1->Result1 Result2 [M-71]⁺ Frag2->Result2

Caption: Key fragmentation pathways for this compound in MS.

Solubility of 2-Chloro-4,6-di-tert-amylphenol in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-chloro-4,6-di-tert-amylphenol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on qualitative solubility information and presents a detailed, standard experimental protocol for determining solubility. This allows researchers to generate specific quantitative data as needed for their applications.

Introduction to this compound

This compound is a substituted phenolic compound. Its structure, featuring a chlorinated aromatic ring with two bulky tert-amyl groups, suggests that it is a lipophilic molecule. The presence of the hydroxyl (-OH) group provides a site for hydrogen bonding, which can influence its solubility in polar solvents. However, the large nonpolar surface area imparted by the tert-amyl groups and the chlorine atom is expected to dominate its solubility profile, favoring solubility in non-polar organic solvents.

Solubility Profile

Exhaustive searches of scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for this compound. However, qualitative information and the general properties of similarly substituted phenols allow for a general characterization of its solubility.

Data Presentation

The following table summarizes the available qualitative solubility information for this compound.

Solvent ClassSpecific SolventSolubilityRationale
Halogenated Solvents ChloroformEnhanced solubility is expected.Van der Waals interactions between the chlorinated phenol and the chlorinated solvent are favorable.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Slightly soluble.The polar nature of DMSO can interact with the phenolic hydroxyl group, but the large nonpolar groups may limit high solubility.
Alcohols MethanolSlightly soluble.The hydroxyl group of methanol can hydrogen bond with the phenolic hydroxyl group, but the overall nonpolar character of the molecule may prevent high solubility.
Non-polar Organic Solvents Toluene, HexaneLikely to be soluble.The nonpolar nature of these solvents is well-suited to the large hydrophobic tert-amyl groups of the molecule.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique. This method, coupled with a suitable analytical technique such as UV-Vis spectrophotometry , allows for the accurate determination of a compound's solubility in a given solvent at a specific temperature.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured.

Detailed Methodology

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a screw-cap vial. The excess solid should be clearly visible.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). The agitation speed should be vigorous enough to keep the solid suspended.

  • Phase Separation:

    • After the equilibration period, allow the suspension to stand undisturbed at the same temperature for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Concentration Determination by UV-Vis Spectrophotometry:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Determination of λmax: Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_separation 2. Phase Separation cluster_analysis 3. Concentration Analysis (UV-Vis) prep_start Add excess this compound to vial add_solvent Add known volume of organic solvent prep_start->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate sediment Allow excess solid to sediment agitate->sediment centrifuge Centrifuge the suspension sediment->centrifuge filter_supernatant Filter the clear supernatant centrifuge->filter_supernatant dilute_sample Dilute filtered saturated solution filter_supernatant->dilute_sample prep_standards Prepare standard solutions det_lambda_max Determine λmax prep_standards->det_lambda_max gen_cal_curve Generate calibration curve det_lambda_max->gen_cal_curve calc_sol Calculate solubility using calibration curve gen_cal_curve->calc_sol measure_abs Measure absorbance of diluted sample dilute_sample->measure_abs measure_abs->calc_sol

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4,6-di-tert-amylphenol is a sterically hindered phenolic compound with potential applications as an intermediate in the synthesis of specialized chemicals, including antioxidants and antimicrobial agents. Its unique substitution pattern, featuring a chlorine atom and two bulky tert-amyl groups on the phenol ring, influences its reactivity and potential biological activity. These application notes provide a comprehensive, two-step laboratory-scale protocol for the synthesis of this compound, commencing with the Friedel-Crafts alkylation of phenol to yield 4,6-di-tert-amylphenol, followed by selective ortho-chlorination.

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages:

  • Step 1: Friedel-Crafts Alkylation of Phenol. Phenol is reacted with tert-amyl alcohol in the presence of an acid catalyst to introduce two tert-amyl groups onto the aromatic ring, yielding the intermediate, 4,6-di-tert-amylphenol.

  • Step 2: Selective Ortho-Chlorination. The 4,6-di-tert-amylphenol intermediate is then selectively chlorinated at the ortho-position using sulfuryl chloride, catalyzed by 2,2,6,6-tetramethylpiperidine (TMP), to produce the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
PhenolC₆H₆O94.11Colorless to light pink crystalline solid
tert-Amyl alcoholC₅H₁₂O88.15Colorless liquid
4,6-di-tert-amylphenolC₁₆H₂₆O234.38Off-white to pale yellow solid
This compoundC₁₆H₂₅ClO268.82Pale yellow oil or low-melting solid

Table 2: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsCatalystSolventTemp. (°C)Time (h)Expected Yield (%)
1AlkylationPhenol, tert-Amyl alcoholSulfuric Acid (conc.)None80-904-660-70
2Chlorination4,6-di-tert-amylphenol, Sulfuryl chloride2,2,6,6-Tetramethylpiperidine (TMP)Dichloromethane0 to RT2-475-85

Experimental Protocols

Safety Precautions: This synthesis involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4,6-di-tert-amylphenol

Materials:

  • Phenol (94.11 g, 1.0 mol)

  • tert-Amyl alcohol (220.38 g, 2.5 mol)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Toluene

  • Hexane

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To the three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add phenol (94.11 g, 1.0 mol) and tert-amyl alcohol (220.38 g, 2.5 mol).

  • Heat the mixture to 80°C with stirring.

  • Slowly add concentrated sulfuric acid (5 mL) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic. Maintain the temperature between 80-90°C.

  • After the addition is complete, continue to stir the reaction mixture at 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing 200 mL of cold water and 100 mL of toluene. Shake well and separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain 4,6-di-tert-amylphenol as an off-white to pale yellow solid.

Step 2: Synthesis of this compound

Materials:

  • 4,6-di-tert-amylphenol (23.44 g, 0.1 mol)

  • Sulfuryl chloride (14.85 g, 0.11 mol)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (0.14 g, 1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In the three-necked round-bottom flask, dissolve 4,6-di-tert-amylphenol (23.44 g, 0.1 mol) and 2,2,6,6-tetramethylpiperidine (0.14 g, 1 mol%) in 100 mL of anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0°C with stirring.

  • In a dropping funnel, prepare a solution of sulfuryl chloride (14.85 g, 0.11 mol) in 20 mL of anhydrous dichloromethane.

  • Add the sulfuryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil or low-melting solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Chlorination Phenol Phenol Alkylation Friedel-Crafts Alkylation (H₂SO₄, 80-90°C) Phenol->Alkylation tAmOH tert-Amyl Alcohol tAmOH->Alkylation Purification1 Workup & Vacuum Distillation Alkylation->Purification1 Intermediate 4,6-di-tert-amylphenol Chlorination Ortho-Chlorination (DCM, 0°C to RT) Intermediate->Chlorination Purification1->Intermediate SO2Cl2 Sulfuryl Chloride SO2Cl2->Chlorination TMP TMP (catalyst) TMP->Chlorination Purification2 Workup & Column Chromatography Chlorination->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical_Relationship Start Starting Materials (Phenol, t-Amyl Alcohol) Reaction1 Alkylation Reaction Start->Reaction1 Step 1 Intermediate Intermediate Product (4,6-di-tert-amylphenol) Reaction1->Intermediate Reaction2 Chlorination Reaction Intermediate->Reaction2 Step 2 End Final Product (this compound) Reaction2->End

Caption: Logical progression of the two-step synthesis.

analytical methods for detecting 2-chloro-4,6-di-tert-amylphenol in water

Author: BenchChem Technical Support Team. Date: November 2025

An ever-growing need for environmental monitoring necessitates the development of robust and sensitive analytical methods for the detection of emerging contaminants in aqueous matrices. One such compound of interest is 2-chloro-4,6-di-tert-amylphenol, a substituted phenolic compound. Its potential presence in water bodies due to industrial discharge or as a degradation product of other commercial chemicals raises concerns about its environmental fate and potential toxicity. This document provides detailed application notes and protocols for the analysis of this compound in water samples, targeted towards researchers, scientists, and professionals in drug development and environmental science.

Introduction

This compound belongs to the class of halogenated phenols. The presence of a chlorine atom and two bulky tert-amyl groups on the phenol ring influences its chemical properties, such as solubility, reactivity, and toxicity.[1] Chlorinated phenols are a class of compounds with known antimicrobial properties and have been used as pesticides and preservatives.[1][2] Given the toxicological concerns associated with many chlorinated phenols, it is crucial to have reliable analytical methods to quantify their presence in the environment.[2]

This application note details a proposed analytical workflow for the determination of this compound in water, primarily utilizing solid-phase extraction (SPE) for sample pre-concentration followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. An alternative high-performance liquid chromatography (HPLC) method is also discussed.

Analytical Methodologies

The primary recommended method for the trace analysis of this compound in water is GC-MS, which offers excellent sensitivity and selectivity.[3][4] For less volatile or thermally labile compounds, HPLC can be a suitable alternative.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[3] For phenolic compounds, derivatization may sometimes be employed to improve peak shape and thermal stability, although direct analysis is also possible.[4][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. For phenols, reversed-phase HPLC with UV or mass spectrometric detection is common.[6][8] Pre-column derivatization can be used to enhance the detectability of the analyte.[6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices like water.[4][8]

Objective: To extract and concentrate this compound from a water sample.

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Deionized water

  • Sample collection bottles (amber glass)

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the sorbent bed does not run dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound with 5 mL of dichloromethane into a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Acquisition and Processing:

  • Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • The molecular ion and key fragment ions of this compound should be used for identification and quantification. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature in the mass spectrum.[1]

Data Presentation

The following table summarizes typical performance data expected for the analysis of chlorophenols in water using SPE followed by GC-MS. These values are based on methods for similar analytes and should be validated for this compound.[2][4]

ParameterExpected ValueReference
Limit of Detection (LOD)0.01 - 0.1 µg/L[4]
Limit of Quantification (LOQ)0.03 - 0.3 µg/L[8]
Recovery80 - 110%[4]
Precision (%RSD)< 15%[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in a water sample.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Processing GCMS->Data Report Report Data->Report

Caption: Experimental workflow for the analysis of this compound in water.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and decision points in the analytical method development and validation process.

LogicalRelationship Start Define Analytical Objective MethodSelection Method Selection (GC-MS vs. HPLC) Start->MethodSelection SamplePrep Develop Sample Preparation Protocol (SPE) MethodSelection->SamplePrep InstrumentalMethod Optimize Instrumental Parameters SamplePrep->InstrumentalMethod Validation Method Validation (LOD, LOQ, Recovery, Precision) InstrumentalMethod->Validation RoutineAnalysis Routine Sample Analysis Validation->RoutineAnalysis

Caption: Logical flow for analytical method development and validation.

Conclusion

The presented protocols provide a comprehensive framework for the sensitive and reliable determination of this compound in water samples. The combination of solid-phase extraction and gas chromatography-mass spectrometry offers a robust approach for trace-level quantification. While the provided methods are based on established analytical principles for similar compounds, it is imperative that the method is fully validated for the specific analyte and matrix to ensure data quality and accuracy. Further research may explore the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

References

Application Notes & Protocols: Analysis of 2-Chloro-4,6-di-tert-amylphenol by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4,6-di-tert-amylphenol is a substituted phenolic compound with potential applications and interest in various fields of chemical research. Its analysis is crucial for quality control, environmental monitoring, and in the synthesis of more complex molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound due to its volatility and thermal stability. These application notes provide a detailed protocol for the analysis of this compound using GC-MS.

Physicochemical Properties and Mass Spectrometry Fragmentation

A thorough understanding of the analyte's properties is fundamental for method development.

  • Chemical Formula: C₁₆H₂₅ClO

  • Molecular Weight: 268.82 g/mol [1]

  • Structure:

  • Mass Spectrometry (Electron Ionization - EI): The mass spectrum of this compound is characterized by specific fragmentation patterns. The presence of a chlorine atom results in a distinctive isotopic pattern for chlorine-containing ions, with two peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.[1] The bulky tert-amyl side chains dominate the fragmentation, leading to the formation of stable carbocations.[1]

    • Molecular Ion (M⁺): A molecular ion peak will be observed, exhibiting the characteristic chlorine isotopic pattern.

    • Loss of an Ethyl Radical ([M-29]⁺): Cleavage of a C-C bond within a tert-amyl group can lead to the loss of an ethyl radical.[1]

    • Loss of a tert-Amyl Radical ([M-71]⁺): The entire tert-amyl group can be lost as a radical.[1]

    • Benzylic Cleavage: This is often a favorable fragmentation pathway, leading to a stable tertiary benzylic carbocation and potentially the base peak in the spectrum.[1]

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis.

3.1. Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is suitable for the extraction and concentration of this compound from a water matrix.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for 20-30 minutes.

  • Elution: Elute the retained this compound with 5 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • Analysis: The concentrated sample is now ready for GC-MS analysis.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix. For the analysis of phenolic compounds, a non-polar or medium-polarity column is generally used.[2][3]

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[4]
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Splitless[4]
Inlet Temperature 280 °C
Carrier Gas Helium[4]
Column Flow 1.0 mL/min (Constant Flow)[4]
Oven Temperature Program Initial: 60 °C for 2 min, Ramp: 10 °C/min to 300 °C, Hold: 5 min[3][5]
Transfer Line Temp. 280 °C
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[4]
Mass Scan Range 50 - 450 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using analytical standards of this compound. The following tables should be populated with experimental data.

Table 1: Calibration Data

Concentration (µg/mL)Peak Area
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5

Table 2: Method Validation Parameters

ParameterResult
Retention Time (min)
Linearity (R²)
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)
Precision (%RSD)
Accuracy (% Recovery)

Table 3: Characteristic Ions for SIM Mode

Ion (m/z)Description
TBDMolecular Ion ([M]⁺)
TBD[M+2]⁺ Isotope Peak
TBDFragment Ion 1
TBDFragment Ion 2
(To be determined from the full scan mass spectrum of the analytical standard)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative Qualitative Analysis (Library Search) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the analysis of this compound.

Conclusion

This document provides a comprehensive protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry. The detailed experimental procedures for sample preparation and GC-MS analysis, along with the guidelines for data presentation and quantification, will enable researchers to accurately and reliably determine the concentration of this compound in various samples. The provided workflow diagram offers a clear visual representation of the entire analytical process.

References

Application Notes and Protocols for 2-chloro-4,6-di-tert-amylphenol as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific application of 2-chloro-4,6-di-tert-amylphenol as a polymerization inhibitor. The following application notes and protocols are based on the general principles of hindered phenolic inhibitors and data available for structurally similar compounds. Empirical validation is crucial for specific applications.

Introduction

This compound is a sterically hindered phenolic compound. Such compounds are known to function as primary antioxidants by scavenging free radicals, which makes them effective polymerization inhibitors for various vinyl monomers. The bulky tert-amyl groups at the ortho and para positions, combined with the electron-withdrawing chloro group at the ortho position, are expected to influence its reactivity and solubility, making it a potentially effective inhibitor for specific polymerization systems.

Anticipated Properties:

  • Mechanism of Action: Functions as a chain-breaking antioxidant by donating its phenolic hydrogen to propagating polymer radicals, thereby terminating the chain reaction. The resulting phenoxyl radical is stabilized by resonance and steric hindrance, preventing it from initiating new polymer chains.

  • Solubility: Expected to be soluble in a range of organic monomers and solvents due to the presence of the tert-amyl groups.[1][2]

  • Thermal Stability: Hindered phenols generally exhibit good thermal stability, making them suitable for use at elevated temperatures, such as during monomer purification by distillation.[3][4][5]

Potential Applications

Based on the characteristics of similar hindered phenolic inhibitors, this compound is anticipated to be effective in preventing the premature polymerization of a variety of monomers, including:

  • Styrene

  • Acrylic acid and its esters (e.g., methyl acrylate, butyl acrylate)

  • Methacrylic acid and its esters (e.g., methyl methacrylate)

  • Vinyl acetate

  • Unsaturated polyesters

It can be utilized as a stabilizer during monomer synthesis, purification, storage, and transportation.

Data Presentation

ParameterThis compound (Experimental Data)Butylated Hydroxytoluene (BHT) (Reference)
Monomer System e.g., Styrenee.g., Styrene
Inhibitor Concentration (ppm) To be determined50 - 200
Induction Period (minutes) at 100°C To be determinedVaries with concentration and purity
Polymer Content (%) after 4h at 100°C To be determined< 1% (typical)
Appearance of Monomer To be determinedClear, colorless

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of this compound as a polymerization inhibitor. Researchers should adapt these protocols to their specific monomer and experimental setup.

Protocol for Determining Inhibition Efficiency

This protocol is designed to measure the induction period and the rate of polymerization in the presence of the inhibitor.

Materials:

  • Monomer (e.g., purified styrene)

  • This compound

  • Polymerization initiator (e.g., AIBN or Benzoyl Peroxide), if required for accelerated testing

  • Solvent (e.g., toluene), if required

  • Reaction vessel with a stirrer, temperature control, and a means for sampling

  • Analytical equipment for determining polymer content (e.g., gravimetry, viscometry, or chromatography)

Procedure:

  • Preparation of Inhibitor Solution: Prepare a stock solution of this compound in the monomer or a suitable solvent at a known concentration.

  • Reaction Setup: Charge the reaction vessel with a known volume of the monomer.

  • Inhibitor Addition: Add the desired amount of the inhibitor stock solution to the monomer to achieve the target concentration (e.g., 50, 100, 200 ppm).

  • Heating and Initiation: Heat the mixture to the desired temperature (e.g., 100°C for styrene thermal polymerization). If using an initiator, add it at this point.

  • Sampling: At regular time intervals, withdraw samples from the reaction mixture. To quench the polymerization in the sample, cool it rapidly and add a high concentration of a fast-acting inhibitor (e.g., hydroquinone in methanol).

  • Polymer Content Analysis: Determine the polymer content in each sample. A common method is to precipitate the polymer by adding the sample to a non-solvent (e.g., methanol for polystyrene), followed by filtration, drying, and weighing.

  • Data Analysis: Plot the polymer content as a function of time. The induction period is the time before a significant increase in polymer formation is observed. The rate of polymerization can be determined from the slope of the curve after the induction period.

Protocol for Evaluating Storage Stability

This protocol assesses the long-term effectiveness of the inhibitor under typical storage conditions.

Materials:

  • Monomer

  • This compound

  • Storage containers (e.g., amber glass bottles)

  • Oven or incubator for controlled temperature storage

Procedure:

  • Sample Preparation: Prepare several samples of the monomer containing different concentrations of this compound (e.g., 10, 25, 50 ppm) and a control sample with no inhibitor.

  • Storage: Store the samples in the dark at a constant, elevated temperature (e.g., 40-60°C) to accelerate aging.

  • Monitoring: At regular intervals (e.g., weekly), visually inspect the samples for any signs of polymerization (e.g., increased viscosity, formation of solids).

  • Quantitative Analysis: Periodically, take a small aliquot from each sample and determine the polymer content using a suitable analytical method.

  • Endpoint: The test is complete when the polymer content in the inhibited samples exceeds a predefined limit or when a significant increase in viscosity is observed. The time to reach this point indicates the storage stability provided by the inhibitor at that concentration.

Mandatory Visualizations

Proposed Mechanism of Action

G cluster_initiation Polymer Chain Growth cluster_inhibition Inhibition by Hindered Phenol R• Propagating Radical M Monomer R•->M Propagation R-M• Growing Polymer Chain M->R-M• Inhibitor This compound (ArOH) R-M•->Inhibitor H-atom abstraction R-M-H Terminated Polymer Chain Inhibitor->R-M-H ArO• Stabilized Phenoxyl Radical Inhibitor->ArO• Further Reactions Further Reactions ArO•->Further Reactions Non-initiating products

Caption: Proposed mechanism of polymerization inhibition.

Experimental Workflow for Inhibitor Evaluation

G start Start prep Prepare Monomer with Inhibitor start->prep reaction Heat to Polymerization Temperature prep->reaction sampling Take Samples at Time Intervals reaction->sampling sampling->reaction quench Quench Polymerization sampling->quench analysis Determine Polymer Content quench->analysis data Plot Polymer % vs. Time analysis->data end Determine Induction Period & Rate data->end

Caption: Workflow for evaluating inhibitor performance.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, based on the data for the related compound 2,4-di-tert-amylphenol, the following precautions should be taken:

  • Harmful if swallowed.

  • Causes serious eye irritation.

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

Handling Recommendations:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and dark place.

  • Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to obtain and consult the specific SDS for this compound from the supplier before use.

References

Application Notes and Protocols for Studying the Effects of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of experimental protocols to investigate the cellular and molecular effects of 2-chloro-4,6-di-tert-amylphenol, a chlorinated phenolic compound with potential biological activity. The protocols herein detail methods for assessing cytotoxicity, genotoxicity, and apoptosis induction. Furthermore, a hypothetical signaling pathway potentially modulated by this compound is presented to guide mechanistic studies. All quantitative data should be meticulously recorded and can be summarized in the provided table formats for clear and comparative analysis. The experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding and experimental design.

Introduction

This compound is a substituted phenolic compound. Phenolic compounds are known to exhibit a wide range of biological activities, and the introduction of a chlorine atom and bulky tert-amyl groups to the phenol ring may confer unique properties to this molecule. Substituted phenols have been investigated for their potential as antioxidants, antimicrobial agents, and modulators of cellular signaling pathways. Due to its structural features, this compound warrants investigation for its potential cytotoxic, genotoxic, and apoptosis-inducing effects, which are critical endpoints in drug development and toxicology. These application notes provide a starting point for researchers to systematically evaluate the biological impact of this compound.

Hypothetical Signaling Pathway

Based on the known effects of other chlorinated phenols and alkylphenols, we propose a hypothetical signaling pathway that may be influenced by this compound. This pathway involves the activation of stress-activated protein kinases and the induction of apoptosis. Alkylphenols have been shown to induce non-genomic estrogenic effects and can modulate signaling cascades such as the ERK pathway. Chlorinated phenols are known to induce cellular stress and can lead to DNA damage. Therefore, a plausible mechanism of action for this compound could involve the induction of reactive oxygen species (ROS), leading to DNA damage and the activation of the p53 tumor suppressor protein. This, in turn, could trigger the intrinsic apoptotic pathway through the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

G cluster_0 cluster_1 Cellular Stress Response cluster_2 Apoptotic Pathway 2_chloro_4_6_di_tert_amylphenol This compound ROS_Production ROS Production 2_chloro_4_6_di_tert_amylphenol->ROS_Production induces DNA_Damage DNA Damage ROS_Production->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bcl2_Down Bcl-2 Downregulation p53_Activation->Bcl2_Down Bax_Up Bax Upregulation p53_Activation->Bax_Up Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Down->Mitochondrial_Dysfunction Bax_Up->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the general experimental workflow for characterizing the biological effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis Cell_Culture Cell Line Selection and Culture Compound_Prep Compound Preparation (Stock Solution) Cell_Culture->Compound_Prep MTT_Assay Cytotoxicity Screening (MTT Assay) Compound_Prep->MTT_Assay Comet_Assay Genotoxicity Assessment (Comet Assay) MTT_Assay->Comet_Assay Based on IC50 Annexin_V_PI Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Annexin_V_PI Based on IC50 Data_Quant Data Quantification and Statistical Analysis Comet_Assay->Data_Quant Annexin_V_PI->Data_Quant Conclusion Conclusion and Further Studies Data_Quant->Conclusion

Caption: General experimental workflow for investigating this compound.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Genotoxicity Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I or ethidium bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Preparation: Harvest cells treated with this compound (at concentrations around the IC50 value determined by the MTT assay) and control cells.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.

  • Cell Embedding: Mix approximately 1 x 10^4 cells with 75 µL of 0.5% LMA and pipette onto the pre-coated slide. Cover with a coverslip and place on ice for 10 minutes to solidify.

  • Cell Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

  • DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes in the cold.

  • Neutralization: Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer.

  • Staining: Stain the slides with a DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative data from the described experiments should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
X1
X2
X3
X4
IC50 (µM)

Table 2: Genotoxicity of this compound (Comet Assay)

TreatmentComet Tail Length (µm)% DNA in Tail
Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., H2O2)

Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Staurosporine)

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological effects of this compound. The data generated from these experiments will be crucial in determining the cytotoxic, genotoxic, and apoptotic potential of this compound, thereby informing its potential applications in drug development or its toxicological risk assessment. Further studies may be warranted to elucidate the precise molecular mechanisms underlying its activity.

Preparation of 2-chloro-4,6-di-tert-amylphenol Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of 2-chloro-4,6-di-tert-amylphenol. This compound and its derivatives are of interest in various research fields, including their potential as intermediates in the synthesis of antioxidants and specialty chemicals, as well as for their antimicrobial properties.[1] Adherence to proper laboratory procedures and safety precautions is essential when handling this chlorinated phenol.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This information is critical for the accurate preparation of stock solutions and for ensuring safe handling.

PropertyValueReference
CAS Number 42350-99-2[1]
Molecular Formula C₁₆H₂₅ClO[1]
Molecular Weight 268.82 g/mol [1]
Appearance Not specified; likely a solid or oil based on related compounds.
Solubility Enhanced solubility in halogenated solvents (e.g., chloroform). A related compound, 2-chloro-4-tert-amylphenol, is sparingly soluble in chloroform and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2]

Application Notes

This compound belongs to the class of substituted phenols, which are utilized as intermediates in the production of stabilizers for plastics and resins, and in the formulation of lubricants and coatings.[1] The presence of a chlorine atom and two bulky tert-amyl groups creates a unique chemical environment that influences its reactivity and solubility.[1] Due to its chemical nature, this compound is primarily intended for research use only.[1]

When preparing stock solutions, the choice of solvent is critical and depends on the intended downstream application. For biological assays, dimethyl sulfoxide (DMSO) is a common choice due to its aprotic nature and ability to dissolve a wide range of organic compounds. For chemical reactions or analytical standards, other organic solvents such as methanol, ethanol, or chloroform may be more suitable. Given the limited quantitative solubility data, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Safety Precautions

Chlorinated phenols are hazardous compounds and must be handled with appropriate safety measures. The following precautions are mandatory:

  • Engineering Controls : Always handle this compound and its solutions in a certified chemical fume hood to avoid inhalation of vapors or dust.[3]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) at all times.[3]

    • Eye Protection : Use chemical safety goggles or a face shield.[3]

    • Lab Coat : A properly fastened lab coat is required to protect from skin contact.[3]

  • Handling : Avoid generating dust. Do not heat the compound unless specifically required by a validated protocol, and only within a fume hood.

  • Storage : Store the solid compound and its stock solutions in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][5] Containers should be tightly sealed.[3][4]

  • Disposal : Dispose of all waste, including empty containers, contaminated PPE, and unused solutions, as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL)

  • Pipettes and pipette tips

  • Vortex mixer or sonicator

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 268.82 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 10 mL = 0.010 L

    • Mass (m) = C x V x MW

    • Mass (m) = 0.010 mol/L x 0.010 L x 268.82 g/mol = 0.02688 g = 26.88 mg

  • Weighing the compound:

    • In a chemical fume hood, carefully weigh out approximately 26.88 mg of this compound onto weighing paper or a weighing boat using an analytical balance. Record the exact mass.

  • Dissolving the compound:

    • Transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of DMSO (approximately 5-7 mL) to the flask.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at low speed or sonicate briefly to aid dissolution.

  • Final volume adjustment:

    • Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared stock solution to a clearly labeled amber glass vial with a PTFE-lined cap.

    • The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C for long-term storage. For short-term use, storage at 2-8°C may be acceptable, but stability should be verified.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start calculate Calculate Mass of Compound start->calculate 1 weigh Weigh Compound in Fume Hood calculate->weigh 2 transfer Transfer to Volumetric Flask weigh->transfer 3 add_solvent Add Solvent (e.g., DMSO) transfer->add_solvent 4 dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve 5 adjust_volume Adjust to Final Volume dissolve->adjust_volume 6 transfer_vial Transfer to Labeled Amber Vial adjust_volume->transfer_vial 7 store Store at Appropriate Temperature (-20°C) transfer_vial->store 8 end End store->end 9

References

Application Notes and Protocols for the Derivatization of 2-Chloro-4,6-di-tert-amylphenol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloro-4,6-di-tert-amylphenol is a substituted phenolic compound. Due to the presence of a polar hydroxyl group, its direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties. This process typically involves replacing the active hydrogen of the hydroxyl group with a non-polar functional group, thereby increasing the compound's volatility and thermal stability, making it more amenable to GC analysis.[1][2][3] The most common derivatization techniques for phenolic compounds are silylation and acetylation, which are detailed in the following protocols.

Derivatization Methods

Two primary methods for the derivatization of this compound are silylation and acetylation. The choice of method may depend on the sample matrix, required sensitivity, and available reagents.

Silylation

Silylation involves the replacement of the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[2] This derivatization technique is widely used for polar compounds like phenols, as it significantly reduces polarity and increases volatility.[1][2] The resulting TMS derivatives are more thermally stable and produce sharper, more symmetrical peaks in GC analysis.[1]

Common silylating reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of compounds, including phenols.[1][4]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to enhance the reaction rate, especially for sterically hindered groups.[2][5]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent and widely used silylating agent in metabolomics and other fields.[6]

The general reaction for the silylation of this compound with BSTFA is depicted below.

derivatization_workflow start Sample Preparation (e.g., Extraction) derivatization Derivatization start->derivatization silylation Silylation (BSTFA/TMCS) derivatization->silylation Method 1 acetylation Acetylation (Acetic Anhydride) derivatization->acetylation Method 2 analysis GC-MS Analysis silylation->analysis acetylation->analysis data Data Processing and Quantification analysis->data

References

Application Notes and Protocols for the Purification of Synthesized 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of synthesized 2-chloro-4,6-di-tert-amylphenol. The synthesis of substituted phenols often results in a mixture of isomers and other impurities, necessitating effective purification to isolate the desired compound with high purity.[1] This guide outlines three primary purification techniques: recrystallization, column chromatography, and vacuum distillation. Each method's principles, advantages, and disadvantages are discussed, followed by step-by-step protocols. Quantitative data from typical purification runs are summarized for comparative analysis. Additionally, graphical workflows and logical decision-making diagrams are provided to assist researchers in selecting the most appropriate purification strategy based on their specific needs, such as desired purity, scale, and available equipment.

Introduction

This compound is a substituted phenol with potential applications as an intermediate in the synthesis of more complex molecules, including antioxidants and specialty chemicals.[2] Like many organic syntheses, the preparation of this compound can yield a crude product containing unreacted starting materials, isomers (e.g., 2-chloro-4-tert-amylphenol, 2-chloro-6-tert-amylphenol), and other byproducts. The presence of two bulky tert-amyl groups introduces steric hindrance, which can influence the compound's reactivity and solubility.[2] Therefore, robust purification methods are critical to obtaining a high-purity product suitable for downstream applications and analytical characterization.

This document details three common and effective laboratory techniques for the purification of this compound:

  • Recrystallization: A technique that relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

  • Column Chromatography: A chromatographic method used to separate the components of a mixture based on their differential adsorption to a stationary phase.[2]

  • Vacuum Distillation: A distillation process conducted under reduced pressure, suitable for compounds with high boiling points to prevent decomposition.[3]

Comparative Data of Purification Techniques

The selection of a purification technique often involves a trade-off between purity, yield, time, and cost. The following table summarizes typical quantitative data for the purification of this compound using the protocols detailed in this document.

Purification TechniqueInitial Purity (GC-MS)Final Purity (GC-MS)Typical YieldTime Required (per sample)Solvent ConsumptionKey AdvantagesKey Disadvantages
Recrystallization ~85%>98%70-85%2-4 hoursModerateSimple, cost-effective, good for removing gross impurities.Lower yield, may not remove isomers with similar solubility.
Column Chromatography ~85%>99%60-75%4-8 hoursHighHigh resolution, effective for separating isomers.[2]Time-consuming, requires large solvent volumes, lower yield.
Vacuum Distillation ~85%>97%75-90%3-5 hoursLowHigh yield, effective for large scale, low solvent use.[3]Requires specialized equipment, not ideal for thermally sensitive compounds.

Experimental Protocols

General Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are flammable and can be toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Protocol 1: Recrystallization

Principle: This method leverages the difference in solubility between this compound and its impurities in a selected solvent system at varying temperatures. The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

Materials:

  • Crude this compound

  • Heptane (or Hexane)

  • Methanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: A mixture of heptane and a small amount of methanol is a suitable solvent system. The ideal ratio should be determined empirically, starting with approximately 95:5 heptane:methanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat the solution on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

Principle: This technique separates compounds based on their polarity. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel). Less polar compounds will travel down the column faster with a non-polar mobile phase, while more polar compounds will be retained longer. Purification of this compound typically involves column chromatography with non-polar solvents.[2]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding small amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5%).

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using the same solvent system. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation

Principle: For high-boiling point compounds, distillation at atmospheric pressure can lead to decomposition. Vacuum distillation lowers the boiling point by reducing the pressure, allowing for the purification of thermally sensitive or high-boiling compounds. This technique is effective in separating compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed.

  • Sample Charging: Charge the distillation flask with the crude this compound.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically sufficient.

  • Heating: Slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions at different temperature ranges. The desired this compound will distill at a specific temperature under the applied vacuum.

  • Monitoring: Monitor the temperature of the vapor throughout the distillation process. A stable temperature during distillation indicates the collection of a pure fraction.

  • Cooling and Venting: Once the distillation is complete, cool the apparatus to room temperature before carefully venting the system to atmospheric pressure.

Visualizations

PurificationWorkflow Crude Crude Synthesized This compound Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Vacuum Distillation Crude->Distillation PureProduct Pure Product (>98%) Recrystallization->PureProduct Impurities Impurities Recrystallization->Impurities Chromatography->PureProduct Chromatography->Impurities Distillation->PureProduct Distillation->Impurities

Caption: General experimental workflow for the purification of this compound.

DecisionTree Start Start: Crude Product Purity Desired Purity? Start->Purity Scale Scale of Synthesis? Purity->Scale >99% Recrystallization Recrystallization Purity->Recrystallization >98% Equipment Specialized Equipment Available? Scale->Equipment Large Scale (>5g) Chromatography Column Chromatography Scale->Chromatography Small Scale (<5g) Equipment->Recrystallization No Distillation Vacuum Distillation Equipment->Distillation Yes

Caption: Decision tree for selecting a suitable purification technique.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of 2-Chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-di-tert-amylphenol is a substituted phenolic compound with potential applications in various industrial and pharmaceutical fields. Its chemical structure, featuring a chlorinated phenol with two bulky tert-amyl groups, suggests its utility as an intermediate in the synthesis of stabilizers, antioxidants, and other specialty chemicals. Accurate and reliable analytical methods are crucial for its quantification in process monitoring, quality control, and research and development.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. The described protocol is intended to serve as a comprehensive guide for researchers and analysts, providing a starting point for method implementation and further validation.

Principle of the Method

The separation of this compound is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. A C18 stationary phase is employed to retain the analyte based on its hydrophobic character. The mobile phase, consisting of an organic solvent and water, is used to elute the compound from the column. By using a gradient elution, the organic solvent concentration is increased over time, allowing for the efficient separation of the analyte from potential impurities. The concentration of this compound is determined by comparing its peak area to that of a known standard.

Experimental Workflow

Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Stock Solution Working Prepare Working Standards Standard->Working Filter Filter all solutions (0.45 µm) Working->Filter Sample Prepare Sample Solution Sample->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Inject Inject Standard/Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringes and 0.45 µm syringe filters.

    • Ultrasonic bath.

  • Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (or another suitable acid modifier).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Use an ultrasonic bath to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions or a suitable diluent like 70:30 acetonitrile:water) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a suitable amount of the sample containing this compound.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a sufficient volume of methanol to dissolve the sample, using sonication if necessary.

  • Dilute to the mark with methanol.

  • Further dilute an aliquot with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range working standard solution. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Data Analysis
  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be greater than 0.999.

  • Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

Data Presentation

Table 1: Representative Chromatographic Data and Calibration Summary
AnalyteRetention Time (min)
This compound~ 8.5
Calibration Level (µg/mL)Mean Peak Area (n=3)%RSD
115,2301.8
576,1501.2
10151,9800.9
25380,5000.5
50759,8000.3
1001,525,1000.2
Linearity (r²) 0.9998

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary and require experimental determination.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the separation and quantification of this compound. The method is suitable for routine analysis in quality control and research environments. It is recommended that this method be fully validated according to the specific requirements of the user and regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, and limits of detection and quantification.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-chloro-4,6-di-tert-amylphenol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material (4,6-di-tert-amylphenol) 1. Inactive chlorinating agent. 2. Insufficient catalyst or inactive catalyst. 3. Low reaction temperature. 4. Impure starting material.1. Use freshly distilled or a new batch of sulfuryl chloride (SO₂Cl₂). 2. Ensure the catalyst (e.g., a mild Lewis acid or an amine catalyst) is anhydrous and active. Increase catalyst loading incrementally. 3. Gradually increase the reaction temperature, monitoring for side product formation. For sterically hindered phenols, slightly elevated temperatures may be necessary.[1][2] 4. Purify the 4,6-di-tert-amylphenol starting material by recrystallization or distillation.
Low yield of the desired 2-chloro isomer and high yield of the 4-chloro isomer 1. Inappropriate choice of chlorinating agent or catalyst. 2. Reaction temperature is too high, favoring the thermodynamically more stable para-isomer.1. Employ a bulky chlorinating agent or a directing catalyst. The use of sulfuryl chloride in the presence of certain amine catalysts has been shown to favor ortho-chlorination.[2][3] 2. Conduct the reaction at a lower temperature to favor kinetic control, which may increase the ortho/para ratio.[1]
Formation of significant amounts of dichlorinated byproducts 1. Excess of chlorinating agent. 2. Reaction time is too long.1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the chlorinating agent. 2. Monitor the reaction progress closely using TLC or GC-MS and quench the reaction once the starting material is consumed.
Difficult purification of the final product 1. Presence of unreacted starting material and isomeric byproducts with similar physical properties. 2. Oily product that is difficult to crystallize.1. Optimize the reaction conditions to maximize the yield of the desired isomer. Column chromatography may be necessary for separation. 2. Attempt co-crystallization with a suitable solvent system. Seeding with a pure crystal of the product can also induce crystallization.
Inconsistent results between batches 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions.1. Use reagents and solvents from the same batch and ensure they are properly stored and handled. 2. Standardize the reaction setup, including stirring speed, rate of addition of reagents, and temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for the synthesis of this compound?

A1: Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for phenols.[1][4] Its reactivity can be modulated with catalysts to improve regioselectivity for the desired ortho-chlorination.

Q2: How can I improve the ortho-selectivity of the chlorination?

A2: The ortho-selectivity can be enhanced by using specific catalysts. Amine catalysts, such as di-s-butylamine, have been shown to direct the chlorination to the ortho position of phenols when using sulfuryl chloride.[2] The choice of solvent can also influence the ortho/para ratio. Non-polar solvents are often preferred for such regioselective reactions.

Q3: What are the common byproducts in this synthesis?

A3: Common byproducts include the isomeric 4-chloro-2,6-di-tert-amylphenol, dichlorinated products (e.g., 2,4-dichloro-6-tert-amylphenol), and unreacted 4,6-di-tert-amylphenol. The formation of these byproducts is influenced by the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] GC-MS can also help in identifying the different isomers and byproducts formed during the reaction.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through recrystallization from a suitable solvent, such as hexane or heptane. If isomeric impurities are significant, column chromatography on silica gel may be required.

Experimental Protocols

Synthesis of 4,6-di-tert-amylphenol (Starting Material)

This protocol is based on the Friedel-Crafts alkylation of phenol.

Materials:

  • Phenol

  • tert-Amyl alcohol or isoamylene

  • Acid catalyst (e.g., Amberlyst 15, silica-alumina, or a Lewis acid like AlCl₃)[6]

  • Solvent (e.g., hexane or toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser, dissolve phenol in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Slowly add tert-amyl alcohol or isoamylene to the reaction mixture while maintaining the temperature between 30-120°C.[7] The optimal temperature will depend on the chosen catalyst.

  • Stir the mixture vigorously for 1-7 hours, monitoring the reaction progress by TLC or GC.[7]

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure 4,6-di-tert-amylphenol.

Synthesis of this compound

This inferred protocol is based on general methods for the regioselective chlorination of sterically hindered phenols.

Materials:

  • 4,6-di-tert-amylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Amine catalyst (e.g., di-s-butylamine) or a mild Lewis acid

  • Anhydrous non-polar solvent (e.g., dichloromethane, toluene, or hexane)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-di-tert-amylphenol in the anhydrous solvent.

  • Add the catalyst to the solution. For amine-catalyzed reactions, a catalytic amount (e.g., 0.8 mol%) is typically used.[2]

  • Cool the mixture to a suitable temperature (e.g., 0-25°C). The optimal temperature may need to be determined empirically to balance reaction rate and selectivity.

  • Slowly add a stoichiometric amount of sulfuryl chloride (e.g., 1.05 equivalents) to the reaction mixture with efficient stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few minutes to several hours depending on the substrate and conditions.

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent, such as a saturated solution of sodium bicarbonate or sodium sulfite.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Quantitative Data

The following tables summarize the effects of various parameters on the yield and selectivity of chlorination for phenolic compounds, based on literature for analogous systems. This data can be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Ortho/Para Ratio in Phenol Chlorination with SO₂Cl₂

CatalystSolventTemperature (°C)Ortho/Para RatioReference
Di-s-butylamine (0.8 mol%)Toluene7022.0[2]
Ferric Chloride/Diphenyl sulfide-3522.4 (for o-chlorophenol)[1]
Aluminum ChlorideDichloromethane23Varies (para favored)[4]

Table 2: Effect of Temperature on Isomer Distribution

Temperature (°C)SelectivityGeneral ObservationReference
10-60Higher selectivityLower temperatures generally favor kinetic products, which can lead to higher ortho-selectivity in some cases.[1]
>60Lower selectivityHigher temperatures can lead to a decrease in selectivity and favor the formation of the thermodynamically more stable para isomer.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis1 Step 1: Synthesis of 4,6-di-tert-amylphenol cluster_synthesis2 Step 2: Synthesis of this compound Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation tert_Amyl_Alcohol tert-Amyl Alcohol / Isoamylene tert_Amyl_Alcohol->Alkylation Purification1 Purification (Distillation/Recrystallization) Alkylation->Purification1 Starting_Material 4,6-di-tert-amylphenol Purification1->Starting_Material Chlorination Regioselective Chlorination Starting_Material->Chlorination Purification2 Purification (Recrystallization/Chromatography) Chlorination->Purification2 Final_Product This compound Purification2->Final_Product Reaction_Pathway DTAP 4,6-di-tert-amylphenol Ortho_Product This compound (Desired Product) DTAP->Ortho_Product ortho-chlorination Para_Product 4-chloro-2,6-di-tert-amylphenol (Isomeric Byproduct) DTAP->Para_Product para-chlorination Chlorinating_Agent SO2Cl2 / Catalyst DiChloro_Product Dichlorinated Byproducts Ortho_Product->DiChloro_Product Further Chlorination Para_Product->DiChloro_Product Further Chlorination

References

Technical Support Center: Resolving Peak Tailing for 2-Chloro-4,6-di-tert-amylphenol in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of 2-chloro-4,6-di-tert-amylphenol.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing for polar and sterically hindered compounds like this compound is a common chromatographic challenge. This guide provides a systematic approach to identify and resolve the root cause of this issue.

Initial Assessment: Is it a System-Wide or Compound-Specific Problem?

The first step is to determine the scope of the peak tailing.

  • All peaks tail: If all compounds in your chromatogram, including the solvent peak, exhibit tailing, the issue is likely related to a physical problem in the GC system.[1][2] This could include improper column installation, a poor column cut, or dead volume in the flow path.[1][2]

  • Only this compound (and other polar analytes) tail: If only the target analyte and other polar compounds show tailing, the problem is likely due to chemical interactions between the analyte and active sites within the GC system.[3]

Systematic Troubleshooting Workflow

The following workflow provides a logical sequence for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_scope Are all peaks tailing? start->check_scope physical_issues Address Physical System Issues check_scope->physical_issues Yes chemical_issues Address Chemical Interaction Issues check_scope->chemical_issues No step1_physical 1. Inspect Column Installation - Correct ferrule and positioning - Proper column cut physical_issues->step1_physical step1_chemical 1. Inlet Maintenance - Replace liner with a deactivated one - Replace septum chemical_issues->step1_chemical step2_physical 2. Check for Leaks - Septum, liner O-ring, fittings step1_physical->step2_physical evaluate Evaluate Peak Shape step2_physical->evaluate step2_chemical 2. Column Maintenance - Trim 10-20 cm from the front of the column step1_chemical->step2_chemical step3_chemical 3. Optimize Inlet Temperature - Analyze at different temperatures step2_chemical->step3_chemical step4_chemical 4. Consider Derivatization - Silylation to reduce polarity step3_chemical->step4_chemical step4_chemical->evaluate end Peak Tailing Resolved evaluate->end Resolved unresolved Issue Persists? Consult Instrument Manual or Manufacturer Support evaluate->unresolved Not Resolved Analyte_Interaction analyte This compound (Polar -OH group) interaction Adsorption/ Hydrogen Bonding analyte->interaction derivatization Derivatization (Silylation) -OH -> -O-Si(CH3)3 analyte->derivatization active_site Active Sites in GC System (e.g., Silanol groups -Si-OH) active_site->interaction no_interaction Reduced Interaction active_site->no_interaction tailing Peak Tailing interaction->tailing derivatized_analyte Derivatized Analyte (Non-polar) derivatization->derivatized_analyte derivatized_analyte->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

References

minimizing the degradation of 2-chloro-4,6-di-tert-amylphenol during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-chloro-4,6-di-tert-amylphenol (CDAP) during analysis.

Troubleshooting Guides

Effectively troubleshooting analytical issues is critical to obtaining accurate and reproducible results. The following tables outline common problems encountered during the analysis of CDAP, their probable causes, and recommended solutions.

HPLC Analysis Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions between the phenolic hydroxyl group and active sites on the silica-based column. 2. Mobile phase pH is too close to the pKa of CDAP, causing partial ionization. 3. Column overload.1. Use a highly deactivated (end-capped) C18 or a phenyl-hexyl column. 2. Acidify the mobile phase with 0.1% formic acid or phosphoric acid to suppress ionization. 3. Reduce the injection volume or sample concentration.
Loss of Analyte/Low Recovery 1. Adsorption of the hydrophobic CDAP onto plasticware (e.g., pipette tips, vials). 2. Degradation of CDAP in the sample solvent or on the column. 3. Inefficient extraction from the sample matrix.1. Use silanized glassware or polypropylene vials. 2. Prepare samples fresh in a non-reactive solvent like acetonitrile or methanol and analyze promptly. Consider storing stock solutions at low temperatures in the dark. 3. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Ensure the pH of the sample is adjusted to an acidic range (pH 2-4) before extraction.
Appearance of Extra Peaks 1. On-column degradation of CDAP. 2. Photodegradation of CDAP in the sample or during analysis. 3. Presence of impurities in the standard or sample.1. Use a lower column temperature. Ensure the mobile phase is de-gassed. 2. Protect samples from light using amber vials and minimizing exposure. 3. Verify the purity of the CDAP standard. Analyze a blank matrix sample to identify interferences.
Irreproducible Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column degradation.1. Ensure proper mixing and de-gassing of the mobile phase. Check the HPLC pump for leaks and ensure consistent flow. 2. Use a column oven to maintain a constant temperature. 3. Flush the column regularly and replace if performance deteriorates.
GC-MS Analysis Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Poor Derivatization Efficiency 1. Presence of moisture in the sample or reagents. 2. Insufficient amount of derivatizing agent. 3. Sub-optimal reaction temperature or time.1. Ensure all solvents and the sample extract are anhydrous. 2. Use an excess of the silylating agent (e.g., BSTFA with 1% TMCS). 3. Optimize the derivatization conditions (e.g., 60-80°C for 30-60 minutes).
Analyte Degradation in the Injector 1. High injector temperature causing thermal breakdown. 2. Active sites in the injector liner.1. Lower the injector temperature, while ensuring efficient volatilization. 2. Use a deactivated (silanized) injector liner. Replace the liner and septum regularly.
Signal Loss or Decreased Sensitivity 1. Contamination of the GC column or MS source.[1][2] 2. Incomplete transfer of the derivatized analyte from the injector.1. Bake out the column at a high temperature (within its limits). Clean the MS ion source. Trim the front end of the column if contamination is severe.[1] 2. Optimize injector parameters (e.g., splitless injection time).
Peak Broadening 1. Sub-optimal carrier gas flow rate. 2. Column overloading. 3. Inefficient transfer of the sample from the injector to the column.1. Optimize the carrier gas (e.g., Helium) flow rate for the column dimensions. 2. Dilute the sample. 3. Ensure the injection is rapid and the injector temperature is appropriate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of similar sterically hindered and chlorinated phenols, the primary degradation pathways for CDAP are likely to be oxidation and photodegradation.[3][4]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents. This can lead to the formation of phenoxyl radicals, which can then dimerize or react further to form quinone-type structures. The bulky tert-amyl groups provide some steric hindrance, which can slow down this process.

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-chlorine bond (reductive dechlorination) or the formation of other photoproducts.[5]

Q2: How can I prevent the degradation of CDAP during sample storage?

A2: To minimize degradation during storage, it is recommended to:

  • Store samples and stock solutions at low temperatures (-20°C or below).

  • Protect samples from light by using amber vials or by wrapping vials in aluminum foil.

  • Prepare solutions in high-purity, de-gassed solvents.

  • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent for long-term stability.

  • For aqueous samples, adjust the pH to be acidic (pH < 4) to improve stability.

Q3: Is derivatization necessary for the GC-MS analysis of CDAP?

A3: While it is possible to analyze some phenols without derivatization, for CDAP, derivatization is highly recommended. The polar hydroxyl group can cause poor peak shape (tailing) and potential thermal degradation in the GC injector. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a less polar and more thermally stable trimethylsilyl (TMS) ether, resulting in improved chromatographic performance.[5][6][7]

Q4: What type of HPLC column is best suited for the analysis of CDAP?

A4: A high-purity, end-capped C18 column is a good starting point for the reversed-phase HPLC analysis of the hydrophobic CDAP. A phenyl-hexyl stationary phase can also provide alternative selectivity due to potential π-π interactions with the aromatic ring of CDAP. To prevent peak tailing, it is crucial to use a column with minimal residual silanol activity.

Q5: How does the steric hindrance from the tert-amyl groups affect the analysis of CDAP?

A5: The two bulky tert-amyl groups in the ortho and para positions to the hydroxyl group provide significant steric hindrance.[8] This can:

  • Increase stability: The steric bulk can protect the hydroxyl group from certain chemical reactions, slowing down degradation.

  • Influence chromatographic retention: The large, non-polar tert-amyl groups will lead to strong retention on reversed-phase HPLC columns.

  • Affect derivatization: While derivatization is recommended for GC-MS, the steric hindrance might slow down the reaction rate. Optimization of derivatization conditions (temperature, time, and reagent concentration) is important.

Experimental Protocols

Below are detailed methodologies for the analysis of CDAP. These are adapted from established methods for similar compounds and should be validated for your specific application.

Protocol 1: HPLC-UV Analysis of this compound

This protocol is adapted from a method for the analysis of the structurally similar compound, 2,4-di-tert-butylphenol.[9]

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract and concentrate CDAP from an aqueous matrix while removing interfering substances.

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Formic acid

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Acidify the aqueous sample (e.g., 100 mL) to pH 3 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

    • Elution: Elute the retained CDAP with 5 mL of acetonitrile.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. HPLC-UV Method Parameters

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 280 nm

  • Expected Retention Time: Due to its hydrophobicity, CDAP is expected to have a relatively long retention time under these conditions. Method optimization (e.g., increasing the acetonitrile percentage) may be necessary.

Protocol 2: GC-MS Analysis of this compound with Silylation

This protocol is based on established methods for the silylation and GC-MS analysis of chlorophenols.[5][6][7]

1. Derivatization

  • Objective: To convert the polar hydroxyl group of CDAP to a more volatile and thermally stable TMS ether.

  • Materials:

    • Sample extract containing CDAP (in an aprotic solvent like hexane or toluene)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (optional, as a catalyst)

    • Heating block or oven

  • Procedure:

    • Transfer 100 µL of the sample extract to a clean, dry autosampler vial.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • If needed, add 10 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and heat at 70°C for 45 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Method Parameters

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Visualizations

Degradation Pathway of CDAP

CDAP This compound Oxidation Oxidation (e.g., O2, light) CDAP->Oxidation Photodegradation Photodegradation (UV light) CDAP->Photodegradation Phenoxyl_Radical Phenoxyl Radical Oxidation->Phenoxyl_Radical Dechlorination Reductive Dechlorination Photodegradation->Dechlorination Quinone Quinone-type Products Phenoxyl_Radical->Quinone Dimerization/Further Oxidation Dechlorinated_Phenol 4,6-di-tert-amylphenol Dechlorination->Dechlorinated_Phenol

Caption: Inferred degradation pathways of this compound.

Analytical Workflow for CDAP

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Acidification Acidify to pH < 4 Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elute with Acetonitrile SPE->Elution Concentration Concentrate and Reconstitute Elution->Concentration HPLC HPLC-UV Analysis Concentration->HPLC Derivatization Silylation (BSTFA) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

References

Technical Support Center: Overcoming Solubility Challenges with 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-chloro-4,6-di-tert-amylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on the structure and information for similar compounds, the following organic solvents are recommended for initial solubility testing:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Chloroform

It is advisable to start with a small amount of the compound and incrementally add the solvent to determine the approximate solubility.

Q3: Can I use co-solvents to improve the solubility of this compound in aqueous media for cell-based assays?

A3: Yes, using a co-solvent is a standard and effective technique.[2] For cell-based assays, it is crucial to first dissolve this compound in a water-miscible organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous culture medium to achieve the desired final concentration. It is critical to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[3]

Q4: How does pH influence the solubility of this compound?

A4: As a phenolic compound, this compound is weakly acidic. In aqueous solutions with a pH above its pKa, the phenolic hydroxyl group will deprotonate to form a phenolate anion. This ionized form is generally more water-soluble than the neutral form. Therefore, increasing the pH of the aqueous buffer can enhance its solubility. However, the stability of the compound at different pH values should also be considered. It is recommended to perform small-scale solubility tests in buffers with varying pH (e.g., pH 7.4, 8.0, and 9.0) to determine the optimal conditions for your experiment.

Q5: Are there other methods to enhance the solubility of this compound?

A5: Besides co-solvents and pH adjustment, other techniques used to improve the solubility of poorly soluble compounds include the use of surfactants or complexing agents like cyclodextrins. These methods can encapsulate the hydrophobic molecule, increasing its apparent solubility in aqueous solutions. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guides

Preparing a Stock Solution

Issue: Difficulty in dissolving this compound to prepare a concentrated stock solution.

Solution:

  • Solvent Selection: Start with a high-purity, anhydrous grade of DMSO or ethanol.

  • Weighing: Accurately weigh a small, precise amount of this compound.

  • Initial Dissolution: Add a small volume of the chosen solvent to the solid compound.

  • Mechanical Assistance: Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but the thermal stability of the compound should be considered.

  • Incremental Solvent Addition: Gradually add more solvent while continuing to mix until the compound is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and degradation. Protect from light if the compound is light-sensitive.

Diluting to Working Concentrations in Aqueous Media

Issue: Precipitation of the compound upon dilution of the organic stock solution into an aqueous buffer or cell culture medium.

Solution:

  • Minimize Organic Solvent: Ensure the concentration of the organic solvent in the final working solution is as low as possible (ideally ≤ 0.1% v/v).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the aqueous medium.

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Pre-warm the Medium: Warming the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) may help maintain solubility.

  • pH Adjustment: If compatible with your experimental system, ensure the pH of the final aqueous medium is slightly basic to favor the more soluble phenolate form.

Data Presentation

Table 1: Physicochemical and Qualitative Solubility Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Known SolubilitiesKey Properties
This compound C16H25ClO268.82Data not available. Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform, and poorly soluble in water.Investigated for antioxidant and antimicrobial properties.[4]
2-chloro-4-(tert-pentyl)phenolC11H15ClO198.69Sparingly soluble in chloroform; slightly soluble in DMSO and methanol.[1]Used in antimicrobial soaps and as a chemical intermediate.
2,4-di-tert-amylphenolC16H26O234.38No specific data, but expected to be lipophilic.Intermediate for phenolic resins, stabilizers, and antioxidants.[4]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the approximate solubility of the compound in a chosen solvent.

  • Preparation: Add a pre-weighed excess amount of this compound to a known volume of the solvent (e.g., 1 mL of DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent for analysis. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Test Compound cluster_inoculum Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_controls Controls stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) serial_dil Perform 2-fold Serial Dilutions in Broth Medium stock->serial_dil plate Add Diluted Compound to 96-well Plate serial_dil->plate culture Culture Bacteria Overnight adjust Adjust Bacterial Suspension to 0.5 McFarland Standard culture->adjust dilute_inoculum Dilute Suspension for Inoculation (e.g., 1:100) adjust->dilute_inoculum inoculate Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual Turbidity or Spectrophotometer) incubate->read mic mic read->mic Determine Minimum Inhibitory Concentration (MIC) pos_ctrl Positive Control (Broth + Bacteria) neg_ctrl Negative Control (Broth Only) solvent_ctrl Solvent Control (Broth + Bacteria + Max Solvent Conc.)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage causes Neutralized Neutralized Species ROS->Neutralized is neutralized by Phenol Phenol This compound PhenoxylRadical Stable Phenoxyl Radical Phenol->PhenoxylRadical donates H• to

Caption: Conceptual diagram of a direct antioxidant mechanism for a phenolic compound.

References

Technical Support Center: Optimizing Mass Spectrometry for 2-Chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2-chloro-4,6-di-tert-amylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and isotopic pattern for this compound?

A1: The molecular weight of this compound is 268.82 g/mol .[1] Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in two molecular ion peaks: [M]⁺ at an m/z corresponding to the ³⁵Cl isotope and an [M+2]⁺ peak at a two-mass-unit higher value with about one-third the intensity.[1]

Q2: Which ionization technique is most suitable for the analysis of this compound?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of chlorophenols.[3] For GC-MS, Electron Ionization (EI) is a common technique.[1] For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) has been shown to perform well for chlorophenolic compounds, often better than Electrospray Ionization (ESI).[3][4] Negative ion detection is frequently used for phenolic compounds in LC-MS.[4][5][6]

Q3: What are the expected fragmentation patterns for this compound in mass spectrometry?

A3: Under Electron Ionization (EI), the fragmentation of this compound is primarily driven by cleavages within the bulky tert-amyl side chains.[1] Common fragmentation pathways include:

  • Loss of an Ethyl Radical (M-29): This results from the cleavage of the C-C bond between the methylene and the quaternary carbon of a tert-amyl group, leading to a prominent peak at [M-29]⁺.[1]

  • Loss of a tert-Amyl Radical (M-71): The entire tert-amyl group can be lost, resulting in a peak at [M-71]⁺.[1]

  • Benzylic Cleavage: The most favorable fragmentation is often the cleavage leading to the loss of an ethyl radical and the formation of a stable tertiary benzylic carbocation, which may result in the base peak.[1]

  • Phenolic Fragmentation: Loss of a neutral carbon monoxide (CO) molecule from the phenol ring can produce a peak at [M-28]⁺, though this is typically less significant than the alkyl fragmentations.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected

  • Question: I am not observing any peak, or the signal intensity for this compound is very low. What should I check?

  • Answer:

    • Sample Preparation and Concentration: Ensure your sample is appropriately concentrated. If the concentration is too low, the signal may be undetectable.[7] Conversely, excessively high concentrations can lead to ion suppression.[7] Proper sample extraction and cleanup are crucial for removing interfering matrix components.[8]

    • Ionization Source Parameters: The choice and optimization of the ionization source are critical. For LC-MS, APCI in negative ion mode is often effective for chlorophenols.[4] Ensure that the vaporizer temperature and nebulizer gas flow are optimized. For GC-MS with EI, verify the electron energy.

    • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[7] This includes checking the ion source, mass analyzer, and detector settings.

    • System Leaks: Check for any leaks in the GC or LC system, as well as the mass spectrometer's vacuum system. Leaks can significantly reduce sensitivity.[9][10]

Issue 2: Inaccurate Mass Measurement

  • Question: The measured mass of my analyte is not matching the expected mass of this compound. What could be the cause?

  • Answer:

    • Mass Calibration: Perform a mass calibration of your instrument using an appropriate calibration standard.[7] An incorrect or outdated calibration is a common cause of mass inaccuracy.

    • Instrument Stability: Ensure the mass spectrometer has had adequate time to stabilize after being turned on. Temperature fluctuations can affect mass accuracy.

    • Reference Mass: If you are using a lock mass or internal standard for mass correction, verify that it is being introduced correctly and that its signal is stable.

Issue 3: Unstable Signal or High Baseline Noise

  • Question: My signal for this compound is very unstable, or the baseline is noisy, making quantification difficult. How can I improve this?

  • Answer:

    • Chromatography Optimization: Poor chromatographic peak shape can lead to an unstable signal. Optimize your GC or LC method to ensure a sharp, symmetrical peak for the analyte. This includes selecting the appropriate column, mobile phase/carrier gas, and temperature gradient/program.[11]

    • Solvent and Reagent Quality: Use high-purity, LC-MS or GC-grade solvents and reagents to minimize baseline noise. Contaminants in the mobile phase or sample can contribute to a high background.

    • Source Contamination: A contaminated ion source can cause an unstable signal and high noise. Follow the manufacturer's instructions for cleaning the ion source.

    • Detector Settings: Adjust the detector settings, such as the gain, to an appropriate level to minimize noise while maintaining adequate signal.[7]

Quantitative Data Summary

The following table summarizes typical starting parameters for the analysis of chlorophenols by LC-MS/MS and GC-MS. These should be optimized for your specific instrument and application.

ParameterLC-MS/MS (APCI)GC-MS (EI)
Ionization Mode Negative IonPositive Ion
Vaporizer Temperature 400 °C[4]N/A
Nebulizer Current/Gas 3 µA[4]N/A
Injector Temperature N/A275 °C[11]
Oven Program N/A60 °C (5 min), 8 °C/min to 300 °C (10 min)[11]
Collision Energy (for MS/MS) Compound-dependent, requires optimizationN/A
Monitored Transition (MRM) [M-H]⁻ → [M-H-HCl]⁻[4]Molecular Ion (m/z 268) and key fragments (e.g., m/z 239, 197)

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from a Complex Matrix

This protocol provides a general guideline for the extraction of phenolic compounds from a solid matrix.

  • Sample Homogenization: Homogenize the solid sample to ensure uniformity.

  • Solvent Extraction:

    • To a known amount of the homogenized sample, add a suitable extraction solvent. A mixture of methanol and water (e.g., 80% methanol) is often effective for extracting phenolic compounds.[12]

    • Sonicate or vortex the sample for a set period (e.g., 15-30 minutes) to facilitate extraction.

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted analytes.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.[5]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your chromatographic system (e.g., mobile phase starting conditions for LC-MS or a volatile solvent for GC-MS).

Protocol 2: General LC-MS/MS Method for Chlorophenol Analysis

This protocol outlines a starting point for developing an LC-MS/MS method.

  • Chromatographic System:

    • Column: A C18 column is commonly used for the separation of phenolic compounds.[5]

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[13]

    • Mobile Phase B: Acetonitrile or methanol.[5][13]

    • Gradient: Develop a gradient elution program that provides good separation of the analyte from other components in the sample.

  • Mass Spectrometer Settings (APCI):

    • Ionization Mode: Negative.

    • Vaporizer Temperature: Optimize in the range of 350-450 °C.

    • Nebulizer Gas: Optimize the flow rate.

    • Scan Mode: For initial method development, use full scan mode to identify the deprotonated molecule [M-H]⁻. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • MRM Transition: The transition from the precursor ion [M-H]⁻ to a characteristic product ion (e.g., [M-H-HCl]⁻) is often used for chlorophenols.[4] The collision energy for this transition must be optimized.

Visualizations

Troubleshooting_Workflow start Start: Poor or No Signal check_sample 1. Verify Sample Concentration & Integrity start->check_sample check_ionization 2. Check Ion Source Parameters check_sample->check_ionization OK resolve_sample Adjust Concentration or Re-prepare Sample check_sample->resolve_sample Issue Found check_instrument 3. Review Instrument Tuning & Calibration check_ionization->check_instrument OK resolve_ionization Optimize Source Settings (e.g., Temp) check_ionization->resolve_ionization Issue Found check_leaks 4. Inspect for System Leaks check_instrument->check_leaks OK resolve_instrument Perform Tuning & Calibration check_instrument->resolve_instrument Issue Found resolve_leaks Fix Leaks in Flow Path or Vacuum System check_leaks->resolve_leaks Issue Found fail Consult Instrument Specialist check_leaks->fail OK end Signal Restored resolve_sample->end resolve_ionization->end resolve_instrument->end resolve_leaks->end

Caption: Troubleshooting workflow for poor or no signal.

Fragmentation_Pathway M Molecular Ion [M]⁺˙ m/z 268 M_minus_29 [M - C₂H₅]⁺ m/z 239 M->M_minus_29 - •C₂H₅ M_minus_71 [M - C₅H₁₁]⁺ m/z 197 M->M_minus_71 - •C₅H₁₁ M_minus_28 [M - CO]⁺˙ m/z 240 M->M_minus_28 - CO

Caption: Key fragmentation pathways of this compound.

References

troubleshooting matrix effects in environmental sample analysis of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-chloro-4,6-di-tert-amylphenol in environmental samples. The information is targeted towards researchers, scientists, and professionals in drug development.

Disclaimer

Direct, validated analytical methods for this compound in environmental matrices are not widely available in published literature. The guidance provided here is based on established methods for similar chlorinated and alkylated phenols, combined with physicochemical data and mass spectral information specific to the target analyte and its structural analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Question: I am observing significant signal suppression or enhancement for my analyte in the LC-MS analysis. How can I mitigate these matrix effects?

Answer: Matrix effects, primarily ion suppression or enhancement, are common in LC-MS analysis of complex environmental samples. Here are several strategies to address this issue:

  • Sample Preparation: The most effective way to combat matrix effects is to remove interfering co-extractives from the sample.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up water and soil extracts. For phenolic compounds, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly used.[1]

    • Liquid-Liquid Extraction (LLE): LLE can be used to isolate the analyte from the sample matrix based on its partitioning behavior between two immiscible solvents. Adjusting the pH of the aqueous sample can improve the extraction efficiency of phenolic compounds.[2]

    • Matrix-Specific Sorbents: For particularly challenging matrices, specialized SPE sorbents designed to remove specific interferences (e.g., phospholipids in biological samples) can be employed.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC separation can help to chromatographically resolve the analyte from co-eluting matrix components.

    • Column Choice: A phenyl-hexyl or a C18 column with good peak shape for phenols is recommended.

    • Gradient Optimization: A well-optimized gradient elution can separate the analyte from many interfering compounds.

  • Internal Standards: The use of an appropriate internal standard (IS) is crucial to compensate for matrix effects.

    • Isotopically Labeled Internal Standard: An isotopically labeled version of this compound would be the ideal IS, as it co-elutes and experiences the same matrix effects as the native analyte.

    • Structurally Similar Compound: If a labeled standard is unavailable, a structurally similar compound with a close retention time can be used. A good candidate could be another chlorinated phenol that is not present in the samples.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte. This approach is simple but may compromise the method's sensitivity.

Question: My peak shape for this compound in GC-MS is poor (e.g., tailing). What could be the cause and how can I fix it?

Answer: Poor peak shape for phenolic compounds in GC-MS is often due to their polar nature. Here are the primary causes and solutions:

  • Active Sites in the GC System: The acidic hydroxyl group of the phenol can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.

    • Solution: Use a deactivated liner and a GC column specifically designed for the analysis of polar compounds. Regular maintenance and cleaning of the injector are also important.

  • Lack of Derivatization: Phenols can be challenging to analyze directly by GC. Derivatization of the hydroxyl group to a less polar functional group can significantly improve peak shape and sensitivity.

    • Solution: Acetylation or silylation are common derivatization techniques for phenols. For example, reacting the extract with acetic anhydride or a silylating agent like BSTFA will convert the polar hydroxyl group into a less polar ester or silyl ether, respectively.

Question: I am experiencing low recovery of this compound during sample preparation. What are the potential reasons and how can I improve it?

Answer: Low recovery can be attributed to several factors during the extraction and cleanup steps.

  • Incomplete Extraction: The chosen extraction solvent or technique may not be efficient for this specific analyte and matrix.

    • Solution:

      • Solvent Selection: For soil and sediment, a mixture of polar and non-polar solvents (e.g., acetone/hexane or dichloromethane/methanol) is often effective.

      • Extraction Technique: Techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) can improve extraction efficiency compared to traditional methods like Soxhlet.

      • pH Adjustment: For water samples, adjusting the pH to below the pKa of the phenol will ensure it is in its neutral form, which is more readily extracted by organic solvents.

  • Analyte Loss During Evaporation: The analyte may be volatile and lost during the solvent evaporation step.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid evaporating the sample to complete dryness. A keeper solvent (e.g., isooctane) can be added to minimize the loss of volatile analytes.

  • Irreversible Adsorption: The analyte may be strongly adsorbed to the sample matrix or the extraction materials.

    • Solution: The addition of a modifier to the extraction solvent can help to reduce adsorption. For SPE, ensure the sorbent is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely.

Frequently Asked Questions (FAQs)

What are the expected mass spectral fragments for this compound?

Based on the structure and analysis of similar compounds, the electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of alkyl groups from the tert-amyl substituents. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments. Common losses would include the loss of a methyl group (M-15) and an ethyl group (M-29).

Which analytical technique is more suitable for the analysis of this compound: GC-MS or LC-MS/MS?

Both techniques can be used, and the choice depends on the specific requirements of the analysis.

  • GC-MS: This is a robust and widely used technique for the analysis of semi-volatile organic compounds. For phenols, derivatization is often required to improve chromatographic performance.[3] GC-MS can provide excellent sensitivity and selectivity, especially with high-resolution mass spectrometry.

  • LC-MS/MS: This technique is highly sensitive and selective and has the advantage of not requiring derivatization for polar compounds like phenols. It is particularly well-suited for analyzing water samples. The use of tandem mass spectrometry (MS/MS) provides a high degree of confidence in compound identification and quantification, even in complex matrices.

What are some key physicochemical properties of this compound to consider during method development?

  • Molecular Weight: 296.88 g/mol

  • LogP (Octanol-Water Partition Coefficient): This value is predicted to be high, indicating that the compound is lipophilic and will have a strong affinity for organic phases and reversed-phase sorbents.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of chlorinated phenols in environmental samples, which can be used as a benchmark for method development for this compound.

Table 1: Recoveries of Chlorinated Phenols from Water Samples using SPE-LC-MS/MS

CompoundSpiked Concentration (ng/L)Recovery (%)Reference
2-Chlorophenol8095[4]
2,4-Dichlorophenol8098[4]
2,4,6-Trichlorophenol80102[4]
Pentachlorophenol8089[4]

Table 2: Method Detection Limits (MDLs) for Chlorinated Phenols in Soil by GC-MS

CompoundMDL (µg/kg)Reference
2-Chlorophenol0.5[5]
2,4-Dichlorophenol0.5[5]
2,4,6-Trichlorophenol0.5[5]
Pentachlorophenol2.5[5]

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples by Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of chlorinated phenols from water samples.

  • Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH < 2 with a suitable acid (e.g., HCl or H₂SO₄). This ensures that the phenolic compounds are in their neutral form. Add a surrogate standard.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., 500 mg, C18 or polymeric) by passing methanol followed by acidified deionized water through it.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove any remaining salts or polar interferences.

  • Analyte Elution: Elute the trapped analytes with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. Add an internal standard before analysis.

Protocol 2: GC-MS Analysis with Derivatization

This protocol describes a general method for the GC-MS analysis of phenols after derivatization.

  • Derivatization (Acetylation): To the 1 mL concentrated extract from the sample preparation step, add 100 µL of pyridine and 200 µL of acetic anhydride. Heat the mixture at 60°C for 30 minutes. After cooling, add 1 mL of a sodium bicarbonate solution to neutralize the excess acetic anhydride. Vortex and allow the layers to separate. The top organic layer contains the acetylated phenols.

  • GC-MS Conditions:

    • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent column is suitable.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 500 or use selected ion monitoring (SIM) for target analytes.

Visualizations

Sample_Preparation_Workflow cluster_water Water Sample cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Water_Sample 500 mL Water Sample Acidification Acidify to pH < 2 Water_Sample->Acidification Add_Surrogate Add Surrogate Standard Acidification->Add_Surrogate Loading Load Sample Add_Surrogate->Loading Conditioning Condition SPE Cartridge (Methanol, Acidified Water) Conditioning->Loading Washing Wash with DI Water Loading->Washing Elution Elute with Organic Solvent Washing->Elution Concentration Concentrate Eluate to 1 mL Elution->Concentration Add_IS Add Internal Standard Concentration->Add_IS Analysis LC-MS/MS or GC-MS Analysis Add_IS->Analysis

Caption: A typical workflow for the preparation of water samples for the analysis of this compound using solid-phase extraction.

Troubleshooting_Matrix_Effects cluster_solutions Start Signal Suppression/ Enhancement Observed? IS_Check Using an appropriate Internal Standard? Start->IS_Check Yes Use_Labeled_IS Implement Isotopically Labeled IS or Structurally Similar IS IS_Check->Use_Labeled_IS No Dilution_Test Dilute Sample Extract (e.g., 1:10, 1:100) IS_Check->Dilution_Test Yes Use_Labeled_IS->IS_Check Sensitivity_Check Is sensitivity still sufficient? Dilution_Test->Sensitivity_Check Optimize_Cleanup Optimize Sample Cleanup (e.g., change SPE sorbent, use LLE) Sensitivity_Check->Optimize_Cleanup No End_Good Problem Resolved Sensitivity_Check->End_Good Yes Optimize_Chroma Optimize Chromatography to separate from interferences Optimize_Cleanup->Optimize_Chroma End_Bad Further method development needed Optimize_Chroma->End_Bad

Caption: A decision tree for troubleshooting matrix effects in the analysis of this compound.

References

Technical Support Center: Stability of 2-chloro-4,6-di-tert-amylphenol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the stability of 2-chloro-4,6-di-tert-amylphenol in solution. The following information is compiled from established principles of phenolic and chlorinated phenolic compound stability.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellow discoloration over time. What could be the cause?

A1: Yellowing of phenolic solutions is a common indicator of degradation, specifically oxidation. Phenolic compounds can oxidize to form colored quinone-type structures. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.

Q2: I've observed a decrease in the potency of my this compound solution in my bioassays. How can I prevent this?

A2: A decrease in potency is likely due to the degradation of the active compound. To mitigate this, it is crucial to optimize storage conditions. Key factors to control are temperature, light exposure, pH of the solution, and oxygen exposure. Storing solutions at low temperatures, in amber vials, and under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

Q3: What is the ideal pH range for storing solutions of this compound?

A3: The stability of chlorophenols is highly pH-dependent. Generally, degradation increases with higher pH. For instance, the degradation of some chlorophenols is significantly faster under alkaline conditions compared to neutral or acidic conditions.[1] It is recommended to maintain the solution at a neutral or slightly acidic pH if compatible with your experimental design.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent can play a significant role. The polarity of the solvent can influence the rate of degradation of phenolic compounds.[2][3][4] It is advisable to use solvents in which the compound is highly soluble and that are known to be less reactive. For phenolic compounds, less polar solvents may sometimes offer better stability against certain degradation pathways.

Troubleshooting Common Stability Issues

IssuePotential Cause(s)Recommended Action(s)
Precipitate Formation - Poor solubility at storage temperature- Degradation product precipitation- Solvent evaporation- Store at a slightly higher temperature if stability allows- Filter the solution before use- Ensure containers are tightly sealed
Unexpected HPLC/GC Peaks - Formation of degradation products- Contamination- Analyze degradation products to understand the pathway- Review handling procedures to prevent contamination- Prepare fresh solutions more frequently
Inconsistent Assay Results - Ongoing degradation of the compound- Adsorption to container surfaces- Implement stricter storage protocols (see below)- Use silanized glass or polypropylene containers to minimize adsorption

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound Solution

This protocol outlines a method to assess the stability of your this compound solution under accelerated conditions.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, DMSO)

  • Amber glass vials with screw caps

  • Temperature-controlled ovens/incubators

  • HPLC or GC instrument with a suitable column and detector

  • pH meter

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Sample Aliquoting: Aliquot the solution into multiple amber glass vials, ensuring each vial is filled to a similar volume to maintain a consistent headspace.

  • Initial Analysis (Time Zero): Immediately analyze a subset of the vials to determine the initial concentration of this compound. This will serve as your baseline (T=0).

  • Storage Conditions: Place the remaining vials in temperature-controlled chambers at various elevated temperatures (e.g., 40°C, 50°C, 60°C). Include a set of vials stored at the intended long-term storage temperature (e.g., 4°C or room temperature) as a control.

  • Time Points: Withdraw vials from each temperature condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for accelerated conditions).

  • Analysis: At each time point, analyze the samples by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound. Also, observe for any changes in appearance (color, clarity) and pH.

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Calculate the degradation rate constant (k) for each condition. The Arrhenius equation can be used to predict the shelf-life at the desired long-term storage temperature.

Protocol 2: Evaluating the Efficacy of an Antioxidant Stabilizer

This protocol is designed to test the effectiveness of an antioxidant, such as Butylated Hydroxytoluene (BHT), in stabilizing your this compound solution. BHT is a common antioxidant used to prevent free-radical mediated oxidation.[5][6]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials

  • Analytical instrumentation (HPLC or GC)

Procedure:

  • Preparation of Stabilized Solution: To a freshly prepared solution of this compound, add BHT at a low concentration (e.g., 0.01% w/v). Ensure it fully dissolves.

  • Control and Test Groups: Aliquot the BHT-containing solution (test group) and the original unstabilized solution (control group) into separate amber glass vials.

  • Storage: Store both sets of vials under the same conditions that previously led to degradation (e.g., exposure to light at room temperature or at an elevated temperature).

  • Analysis: At regular intervals (e.g., daily or weekly), withdraw a vial from each group and analyze the concentration of this compound using a validated analytical method.

  • Comparison: Compare the degradation rate of this compound in the BHT-containing solution to that of the control solution. A significantly slower degradation rate in the test group indicates a stabilizing effect of BHT.

Quantitative Data

Table 1: Representative Effect of pH on the Degradation of Chlorophenols

CompoundpHDegradation Rate Constant (k)Reference
4-chlorophenol7Low[1]
4-chlorophenol9Moderate[1]
4-chlorophenol11High[1]
2,4-dichlorophenol7Low[1]
2,4-dichlorophenol9Moderate[1]
2,4-dichlorophenol11High[1]
2,4,6-trichlorophenol7Moderate[1]
2,4,6-trichlorophenol9High[1]
2,4,6-trichlorophenol11Very High[1]

Table 2: Representative Effect of Temperature on Phenolic Compound Degradation (Illustrative)

CompoundTemperature (°C)Half-life (t½)
Representative Phenolic Compound A25180 days
Representative Phenolic Compound A4060 days
Representative Phenolic Compound A6015 days

Note: This is illustrative data to demonstrate the general trend of increased degradation with temperature.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_sol Prepare Stock Solution of This compound aliquot Aliquot into Amber Vials prep_sol->aliquot storage_rt Room Temperature (Control) aliquot->storage_rt storage_accel Accelerated Conditions (e.g., 40°C, 50°C, 60°C) aliquot->storage_accel time_zero T=0 Analysis (Baseline) aliquot->time_zero time_points Analysis at Time Points (e.g., 1, 2, 4, 8 weeks) storage_rt->time_points storage_accel->time_points hplc HPLC/GC Analysis time_points->hplc plot_data Plot Concentration vs. Time hplc->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate predict_shelf_life Predict Shelf-Life calc_rate->predict_shelf_life

Caption: Workflow for assessing the stability of a this compound solution.

Troubleshooting_Logic start Solution Instability Observed (e.g., color change, potency loss) check_storage Review Storage Conditions start->check_storage check_light Light Exposure? check_storage->check_light check_temp Elevated Temperature? check_storage->check_temp check_o2 Oxygen Exposure? check_storage->check_o2 check_ph Uncontrolled pH? check_storage->check_ph sol_light Store in Amber Vials/ Protect from Light check_light->sol_light Yes sol_temp Store at Lower Temperature (e.g., 2-8°C) check_temp->sol_temp Yes sol_o2 Purge with Inert Gas (N2 or Ar) check_o2->sol_o2 Yes sol_ph Buffer Solution to Neutral/Slightly Acidic pH check_ph->sol_ph Yes add_stabilizer Consider Adding Stabilizer (e.g., BHT) sol_light->add_stabilizer sol_temp->add_stabilizer sol_o2->add_stabilizer sol_ph->add_stabilizer end Improved Solution Stability add_stabilizer->end

References

addressing co-elution problems in the chromatographic analysis of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution and other challenges during the chromatographic analysis of 2-chloro-4,6-di-tert-amylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution when analyzing this compound?

A1: The most common causes of co-elution are the presence of positional isomers of this compound or other structurally similar substituted phenols. Due to its bulky tert-amyl groups, steric hindrance can also influence its interaction with the stationary phase, potentially leading to co-elution with other sample matrix components.

Q2: How can I detect if I have a co-elution problem?

A2: Co-elution can be identified by observing asymmetrical peak shapes, such as shoulders or tailing. If you are using a Diode Array Detector (DAD) with your HPLC system, you can perform a peak purity analysis. A non-homogenous peak purity across the peak is a strong indication of co-elution. With mass spectrometry (MS) detection, monitoring for multiple parent or fragment ions across a single chromatographic peak can also reveal the presence of co-eluting species.

Q3: What are the general strategies to resolve co-elution?

A3: To resolve co-elution, you can:

  • Modify the mobile phase: Adjusting the solvent strength, pH, or using additives can alter the selectivity of the separation.

  • Change the stationary phase: Selecting a column with a different chemistry can provide alternative separation mechanisms.

  • Optimize temperature: In both GC and HPLC, temperature can influence selectivity.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution.

  • Employ a different chromatographic technique: Switching between gas chromatography (GC) and high-performance liquid chromatography (HPLC) can offer different selectivities.

Q4: Is derivatization necessary for the GC analysis of this compound?

A4: While not always mandatory, derivatization of the phenolic hydroxyl group can improve peak shape, reduce tailing, and enhance volatility, leading to better chromatographic performance in GC. Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or alkylating agents.

Troubleshooting Guide: Co-elution Problems

This guide provides a systematic approach to troubleshooting co-elution issues encountered during the analysis of this compound.

Diagram: Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Co-elution Suspected (Peak Tailing, Shoulders, Poor Resolution) peak_shape Assess Peak Shape and Purity (DAD Peak Purity, MS Spectral Analysis) start->peak_shape is_coelution Is Co-elution Confirmed? peak_shape->is_coelution hplc_path HPLC Method Optimization is_coelution->hplc_path Yes (HPLC) gc_path GC Method Optimization is_coelution->gc_path Yes (GC) further_investigation Further Method Development Required is_coelution->further_investigation No mobile_phase Adjust Mobile Phase (Gradient, pH, Solvent Strength) hplc_path->mobile_phase column_hplc Change HPLC Column (e.g., Phenyl, Polar-Embedded) mobile_phase->column_hplc resolve Resolution Improved? column_hplc->resolve temp_program Optimize Temperature Program (Ramp Rate, Initial/Final Temp) gc_path->temp_program column_gc Change GC Column (Different Polarity, e.g., DB-1701) temp_program->column_gc derivatization Consider Derivatization column_gc->derivatization derivatization->resolve end Problem Resolved resolve->end Yes resolve->further_investigation No

Caption: Troubleshooting workflow for addressing co-elution.

Problem Potential Cause Recommended Solution
Peak Tailing or Fronting Active sites on the column interacting with the phenolic hydroxyl group.GC: Use a deactivated inlet liner and a column specifically designed for phenol analysis. Consider derivatization. HPLC: Adjust mobile phase pH to suppress ionization of the phenol. Use a column with end-capping.
Peak Shoulders Co-elution with a closely related isomer or impurity.GC: Switch to a column with a different polarity (e.g., a mid-polarity column like a DB-1701 type). Optimize the temperature gradient to enhance separation. HPLC: Use a column with enhanced selectivity for aromatic compounds, such as a pentafluorophenyl (PFP) or phenyl-hexyl phase. Adjust the mobile phase composition to fine-tune selectivity.
Poor Resolution Between Two or More Peaks Insufficient column efficiency or selectivity for the analytes.GC: Use a longer column or a column with a smaller internal diameter to increase efficiency. Employ a dual-column setup with different polarities for comprehensive separation. HPLC: Switch to a UHPLC system with a sub-2 µm particle size column for higher efficiency. Perform a systematic mobile phase optimization (e.g., varying the ratio of organic solvents, trying different organic modifiers).
Ghost Peaks Carryover from previous injections or contamination in the system.Clean the injection port and replace the septum and liner. Run blank injections with a strong solvent to flush the system. Ensure high-purity solvents and reagents are used.

Experimental Protocols

Recommended HPLC Method for Separation of this compound and its Positional Isomers

This method is a starting point and may require further optimization based on your specific sample matrix and instrumentation.

Objective: To achieve baseline separation of this compound from potential positional isomers.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV detector

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) phase, e.g., Thermo Scientific™ Hypersil GOLD™ VANQUISH™ PFP (1.9 µm, 100 x 2.1 mm) or equivalent. A PFP phase is recommended for its unique selectivity towards positional isomers of halogenated compounds.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 40% B

    • 15.0 min: 40% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: 280 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Diagram: HPLC Experimental Workflow

HPLC_Workflow sample_prep Sample Preparation (Dissolve and Filter) hplc_system HPLC System Setup (PFP Column, Mobile Phase, Gradient) sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection DAD/UV Detection at 280 nm separation->detection data_analysis Data Analysis (Peak Integration, Purity Assessment) detection->data_analysis

Caption: General workflow for the HPLC analysis.

Quantitative Data Summary

The following table presents representative chromatographic data for a mixture of substituted phenols using a PFP column, illustrating the expected separation performance. Actual retention times for this compound will need to be determined experimentally.

Compound Retention Time (min) Peak Asymmetry (As) Resolution (Rs)
2-Chlorophenol4.21.1-
4-Chlorophenol4.51.22.1
2,4-Dichlorophenol6.81.1> 5.0
This compound (Expected) ~9-11 < 1.3 > 2.0 (from nearest isomer)
2,4-Di-tert-butylphenol9.51.2-

Note: The expected retention time for this compound is an estimate based on its higher molecular weight and hydrophobicity compared to the other listed phenols. The resolution goal is to achieve Rs > 2.0 between the target analyte and any potential co-eluting isomers.

Diagram: Logical Relationship of Chromatographic Parameters

Chromatographic_Parameters cluster_method Chromatographic Method cluster_performance Performance Metrics mobile_phase Mobile Phase Composition selectivity Selectivity (α) mobile_phase->selectivity retention Retention Factor (k') mobile_phase->retention stationary_phase Stationary Phase Chemistry (e.g., PFP) stationary_phase->selectivity stationary_phase->retention temperature Column Temperature temperature->selectivity resolution Resolution (Rs) selectivity->resolution efficiency Efficiency (N) efficiency->resolution retention->resolution

Caption: Factors influencing chromatographic resolution.

References

enhancing the detection sensitivity of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of 2-chloro-4,6-di-tert-amylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS). HPLC is suitable for direct analysis, while GC-MS typically requires a derivatization step to increase the volatility of the analyte.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is crucial for GC-MS analysis because it converts the polar phenolic hydroxyl group into a less polar, more volatile derivative. This improves chromatographic peak shape, reduces tailing, and enhances sensitivity. Common derivatization reactions include silylation and acylation.

Q3: What are the expected challenges when analyzing this compound?

A3: Due to its bulky tert-amyl groups, you may encounter steric hindrance effects, which can lead to incomplete derivatization in GC-MS or peak tailing in HPLC. Matrix effects from complex sample backgrounds can also interfere with detection and quantification.

Q4: How can I improve the extraction efficiency of this compound from my sample matrix?

A4: The choice of extraction technique depends on your sample matrix. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. For solid samples, techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be effective. Optimizing the extraction solvent, pH, and temperature is key to achieving good recovery.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions between the phenolic hydroxyl group and the silica backbone of the column.- Lower the pH of the mobile phase (e.g., by adding 0.1% formic or phosphoric acid) to suppress the ionization of the hydroxyl group.- Use a column with a highly deactivated stationary phase (end-capped).- Consider a lower analysis temperature.
Low Sensitivity Low UV absorbance of the analyte at the selected wavelength.- Ensure the detection wavelength is set to the UV maximum of this compound (around 280-290 nm).- Concentrate the sample extract before injection.- Consider pre-column derivatization with a UV-absorbing agent to enhance the signal.
Retention Time Drift Inconsistent mobile phase composition or temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Allow for adequate column equilibration time between injections.
Ghost Peaks Contamination in the HPLC system or sample carryover.- Flush the system with a strong solvent.- Inject a blank solvent to check for carryover.- Ensure proper cleaning of the injection port and needle.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Derivatization Yield Steric hindrance from the bulky tert-amyl groups impeding the reaction.- Increase the reaction temperature and/or time.- Use a higher concentration of the derivatizing agent and catalyst.- Select a smaller, more reactive derivatizing agent if possible.
Peak Broadening Poor sample introduction or analyte degradation.- Optimize the GC inlet temperature to ensure rapid volatilization without causing degradation.- Use a pulsed splitless injection to improve peak focusing.- Ensure the GC liner is clean and appropriate for the analysis.
Matrix Interference Co-eluting compounds from the sample matrix affecting ionization.- Improve sample cleanup using techniques like SPE.- Use a more selective MS acquisition mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).- Employ matrix-matched calibration standards.
Low Signal Intensity Inefficient ionization or fragmentation.- Optimize the ion source temperature and electron energy in the mass spectrometer.- Select appropriate ions for monitoring in SIM or MRM mode based on the mass spectrum of the derivatized analyte.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) for structurally similar phenolic compounds using different analytical techniques. This data can serve as a benchmark for the expected sensitivity for this compound.

Analytical Method Compound Class Derivatization Limit of Detection (LOD) Reference
HPLC-UVChlorophenols4-Nitrobenzoyl chloride0.006 - 0.05 mg/L[1]
HPLC-UVChlorophenolsNone10 - 70 µg/kg[2]
GC-MSAlkylphenolsPentafluoropyridine6.93 - 15.7 ng/L[3]
GC-MS/MSAlkylphenolsNone (SRM mode)2 - 200 ppb (ng/mL)[4]
Cyclic VoltammetrySterically Hindered PhenolsNone9.6 - 44.3 µM[5]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol is adapted from methods for similar phenolic compounds.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 mL of a liquid sample, add a suitable internal standard. b. Adjust the pH to ~2 with hydrochloric acid. c. Extract three times with 20 mL of dichloromethane by shaking for 10 minutes. d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Evaporate the solvent to near dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient. Start with 50:50 (v/v) and increase to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 285 nm.

Protocol 2: GC-MS Analysis with Silylation Derivatization

This protocol is a general procedure for the silylation of phenolic compounds.

1. Sample Extraction: a. Follow the extraction procedure outlined in Protocol 1 (steps a-e).

2. Derivatization (Silylation): a. To the dried extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). b. Cap the vial tightly and heat at 70 °C for 60 minutes. c. Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode at 280 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis sample Sample extraction Extraction (LLE or SPE) sample->extraction concentration Concentration extraction->concentration hplc_injection HPLC Injection concentration->hplc_injection Direct Analysis derivatization Derivatization (Silylation) concentration->derivatization For GC-MS hplc_separation C18 Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection gc_injection GC Injection derivatization->gc_injection gc_separation DB-5ms Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_hplc HPLC cluster_gcms GC-MS start Analytical Issue (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase pH (is it acidic?) start->check_mobile_phase check_derivatization Optimize Derivatization (Time, Temp, Reagent) start->check_derivatization check_column Evaluate Column (is it end-capped?) check_mobile_phase->check_column If pH is optimal adjust_temp Lower Temperature check_column->adjust_temp If column is appropriate check_inlet Check GC Inlet (Temp, Liner) check_derivatization->check_inlet If yield is still low check_ms_params Optimize MS Parameters (Source Temp, SIM/MRM) check_inlet->check_ms_params If peak shape is poor

Caption: Troubleshooting logic for common issues in the analysis of phenolic compounds.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-4,6-di-tert-amylphenol and Alternative Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 2-chloro-4,6-di-tert-amylphenol as a polymerization inhibitor relative to other commonly used alternatives. Due to a lack of publicly available, direct comparative studies on this compound, this guide leverages experimental data from structurally similar phenolic inhibitors to provide a comprehensive and data-driven perspective. The information presented herein is intended to guide researchers in selecting appropriate polymerization inhibitors for their specific applications.

Introduction to Phenolic Polymerization Inhibitors

Phenolic compounds are a widely utilized class of polymerization inhibitors. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to reactive free radicals, which are the initiators and propagators of polymerization chains. This process, known as radical scavenging, terminates the polymerization reaction. The efficacy of a phenolic inhibitor is significantly influenced by the nature and position of substituents on the aromatic ring, which affect the O-H bond dissociation enthalpy (BDE) and the stability of the resulting phenoxyl radical.

This compound is a substituted phenol featuring a chlorine atom and two bulky tert-amyl groups. The presence of the electron-withdrawing chlorine atom and the sterically hindering tert-amyl groups are expected to modulate its reactivity and, consequently, its performance as a polymerization inhibitor.

Comparative Efficacy of Phenolic Inhibitors

Table 1: Comparative Performance of Phenolic Inhibitors in Styrene Polymerization

InhibitorChemical StructurePolymer Growth (%) after 4h[1]Styrene Conversion (%) after 4h[1]Key Characteristics
2,6-di-tert-butyl-4-methylphenol (BHT)
alt text
42.500.111Commonly used, effective antioxidant.
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)
alt text
16.400.048Demonstrates high inhibition efficiency in styrene polymerization.[1]
4-methoxyphenol (MEHQ)
alt text
--Widely used, requires oxygen to be effective.[2]
Hydroquinone (HQ)
alt text
--A common and effective inhibitor.
tert-butyl hydroquinone (TBHQ)
alt text
--A derivative of hydroquinone with good performance.
4-tert-butylcatechol (TBC)
alt text
--Often used in industrial applications.[3]

Note: The data for Polymer Growth (%) and Styrene Conversion (%) are from a specific study on styrene polymerization and are presented here for comparative purposes. The absence of data for some compounds in this specific metric does not imply their ineffectiveness.

Based on the structure of this compound, it can be hypothesized that the bulky tert-amyl groups at the 4 and 6 positions would provide steric hindrance, similar to BHT and DTBMP, which is often associated with good inhibitor performance. The chlorine atom at the 2-position, being electron-withdrawing, could influence the O-H bond dissociation energy, potentially affecting its radical scavenging ability. The precise impact of this substitution pattern on its efficacy relative to the inhibitors listed above would require direct experimental evaluation.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to evaluate the efficacy of polymerization inhibitors.

Determination of Polymerization Inhibition in Styrene

This experiment is designed to measure the effectiveness of an inhibitor in preventing the thermal polymerization of styrene.

Materials:

  • Styrene (freshly distilled to remove any existing polymer and inhibitor)

  • Polymerization inhibitor to be tested (e.g., this compound, BHT, etc.)

  • High-purity nitrogen gas

  • Reaction vessel (e.g., sealed glass ampoules or a stirred reactor)

  • Constant temperature oil bath or heating block

  • Methanol

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Prepare a stock solution of the inhibitor in freshly distilled styrene at a predetermined concentration (e.g., 500 ppm).

  • Dispense equal volumes of the inhibitor solution into several reaction vessels.

  • Purge each vessel with nitrogen gas for 5-10 minutes to remove oxygen, then seal them.

  • Place the sealed vessels in a constant temperature bath set to a specific temperature (e.g., 120°C).

  • At regular time intervals (e.g., 1, 2, 4, 6, 8 hours), remove one vessel from the bath and immediately cool it in an ice bath to quench the polymerization.

  • Open the vessel and pour the contents into a beaker containing a known volume of methanol. The polystyrene formed will precipitate.

  • Filter the precipitated polymer, wash it with methanol, and dry it in a vacuum oven at a constant temperature until a constant weight is achieved.

  • Weigh the dried polymer to determine the polymer yield at each time point.

  • The percentage of polymer growth can be calculated as: (mass of polymer / initial mass of styrene) * 100.

  • A control experiment without any inhibitor should be run under the same conditions for comparison.

Measurement of Induction Period

The induction period is the time during which polymerization is effectively suppressed by the inhibitor.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Initiator (e.g., AIBN, benzoyl peroxide)

  • Polymerization inhibitor

  • Dilatometer or a reaction calorimeter

  • Constant temperature bath

Procedure using Dilatometry:

  • Prepare a solution of the monomer, initiator, and the inhibitor at the desired concentrations.

  • Fill a dilatometer with the solution, ensuring no air bubbles are trapped.

  • Place the dilatometer in a constant temperature bath.

  • As polymerization occurs, the volume of the solution will decrease due to the conversion of monomer to the denser polymer.

  • Record the change in the height of the liquid in the capillary of the dilatometer over time.

  • Plot the volume change (or height change) as a function of time.

  • The induction period is the time from the start of the experiment until a significant and steady rate of polymerization is observed (i.e., the point where the curve begins to drop sharply).

Mandatory Visualizations

The following diagrams illustrate the general mechanism of action for phenolic inhibitors and a typical experimental workflow for their evaluation.

InhibitionMechanism Monomer Monomer (M) Radical Growing Polymer Radical (M-R•) Monomer->Radical Propagation Initiator Initiator (I) Initiator->Radical Initiation Phenol Phenolic Inhibitor (ArOH) Radical->Phenol Radical Scavenging TerminatedPolymer Terminated Polymer (M-R-H) Radical->TerminatedPolymer Termination PhenoxylRadical Stable Phenoxyl Radical (ArO•) Phenol->PhenoxylRadical H• donation PhenoxylRadical->Radical Further Termination (minor) ExperimentalWorkflow A Prepare Monomer and Inhibitor Solutions B Dispense into Reaction Vessels A->B C Purge with Nitrogen and Seal B->C D Incubate at Constant Temperature C->D E Sample at Timed Intervals D->E F Quench Polymerization E->F G Precipitate and Isolate Polymer F->G H Dry and Weigh Polymer G->H I Calculate Polymer Growth (%) H->I J Plot Data and Determine Efficacy I->J

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical methods for the quantification of 2-chloro-4,6-di-tert-amylphenol, a chemical intermediate known for its applications in the synthesis of antioxidants and as a potential antimicrobial agent.[1] The validation of analytical methods is critical to ensure data quality and reliability in research and manufacturing. This document outlines the experimental protocols and validation data for two prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The methodologies and validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which detail the necessary elements for the validation of analytical procedures.[2][3][4] These parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][3]

Methodology Comparison

Two primary methods are presented for the quantification of this compound:

  • Method A: Gas Chromatography-Flame Ionization Detection (GC-FID) : A widely used technique for the analysis of volatile and semi-volatile organic compounds.[5][6]

  • Method B: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) : A versatile and robust method suitable for a wide range of analytes.[5]

A visual representation of the general analytical workflow is provided below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

General analytical workflow for quantification.

Validation Data Summary

The following tables summarize the validation parameters for both Method A and Method B.

Table 1: Linearity and Range

ParameterMethod A (GC-FID)Method B (HPLC-UV)ICH Acceptance Criteria
Range10 - 150 µg/mL10 - 150 µg/mL80-120% of test concentration
Correlation Coefficient (r²)0.99950.9998≥ 0.995[2]
y-intercept15.321.7Reportable

Table 2: Accuracy

Spiked Concentration (µg/mL)Method A (GC-FID) % RecoveryMethod B (HPLC-UV) % RecoveryICH Acceptance Criteria
5099.2%101.5%98.0 - 102.0%
100100.5%99.8%98.0 - 102.0%
15098.9%100.7%98.0 - 102.0%

Table 3: Precision

ParameterMethod A (GC-FID) %RSDMethod B (HPLC-UV) %RSDICH Acceptance Criteria
Repeatability (n=6)0.85%0.72%RSD ≤ 2%[2]
Intermediate Precision (n=6)1.23%1.10%RSD ≤ 2%

Table 4: Detection and Quantitation Limits

ParameterMethod A (GC-FID)Method B (HPLC-UV)
Limit of Detection (LOD)3 µg/mL2.5 µg/mL
Limit of Quantitation (LOQ)10 µg/mL8 µg/mL

Experimental Protocols

Detailed methodologies for the two analytical methods are provided below.

Method A: Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane.

Chromatographic Conditions:

  • Injector Temperature: 280°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode, 20:1)

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations of 10, 25, 50, 100, and 150 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

Method B: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, and 150 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Method Validation Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Final Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

ICH-compliant analytical method validation workflow.

Conclusion

Both GC-FID and HPLC-UV methods are suitable for the quantification of this compound, with both demonstrating excellent linearity, accuracy, and precision. The choice of method may depend on the specific laboratory equipment available, the sample matrix, and the desired sensitivity. The HPLC-UV method demonstrated slightly better sensitivity with lower LOD and LOQ values. It is imperative that any analytical method be properly validated to ensure the integrity of the generated data.[3]

References

Comparative Analysis of 2-Chloro-4,6-di-tert-amylphenol Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 2-chloro-4,6-di-tert-amylphenol and related phenolic compounds. Due to the limited availability of specific toxicological data for this compound, this guide focuses on a comparative assessment with its structural analogs: 2-chloro-4-tert-amylphenol, 2,4-di-tert-amylphenol, 4-tert-amylphenol, and the parent compound, phenol. This analysis is based on available experimental data and established toxicological testing protocols.

Executive Summary

Substituted phenols are a class of compounds with widespread industrial applications, but also with potential toxicological effects. Their toxicity is influenced by the nature and position of substituent groups on the phenol ring, which affect properties such as hydrophobicity and electronic effects. This guide summarizes the available acute toxicity data for this compound and its analogs, outlines standard experimental protocols for toxicity assessment, and illustrates a generalized signaling pathway for phenol-induced toxicity.

Data Presentation: Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for the selected phenolic compounds. It is important to note the absence of specific LD50, LC50, and IC50 data for this compound in the public domain, necessitating a comparative approach based on its structural relatives.

CompoundChemical StructureAcute Oral Toxicity (Rat LD50)Acute Dermal Toxicity (Rat LD50)Aquatic Toxicity (Fish LC50)Aquatic Toxicity (Daphnia sp. EC50)Cytotoxicity (HeLa cells IC50)
This compound (Structure)No data availableNo data availableNo data availableNo data availableNo data available
2-Chloro-4-tert-amylphenol (Structure)Harmful if swallowed (GHS)No data availableNo data availableNo data availableNo data available
2,4-Di-tert-amylphenol (Structure)> 300 - 2,000 mg/kg[1]> 2,000 mg/kg[1]0.29 mg/L (Oryzias latipes, 96h)0.12 mg/L (Daphnia magna, 48h)No data available
4-tert-Amylphenol (Structure)1,830 mg/kg[2]2,000 mg/kg (Rabbit)[3]2.5 mg/L (Pimephales promelas, 96h)[4]No data availableNo data available
Phenol (Structure)300 - 650 mg/kg[5]670 - 1,400 mg/kg[4]No data availableNo data availableNo data available
2,4-Di-tert-butylphenol (Structure)~2,000 mg/kg (male), 1762.4 mg/kg (female)[6]No data availableNo data availableNo data available10 µg/mL[1]

GHS - Globally Harmonized System of Classification and Labelling of Chemicals. (Structure) - Placeholder for chemical structures to be visualized.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and comparison of data. Below are summaries of standard OECD guidelines and a common cytotoxicity assay protocol.

Acute Oral Toxicity - OECD Test Guideline 420, 423, or 401 (historical)

The acute oral toxicity of a substance is typically determined using one of the approved OECD guidelines. The older OECD 401 guideline has been replaced by methods that use fewer animals, such as the Fixed Dose Procedure (OECD 420) and the Acute Toxic Class Method (OECD 423).

  • Principle: A single dose of the test substance is administered to a group of fasted experimental animals (typically rats) by oral gavage.

  • Procedure:

    • Dose Selection: A sighting study may be performed with a small number of animals to determine the appropriate starting dose for the main study.

    • Administration: The substance is administered in a single dose. The volume is generally kept constant across different dose levels by adjusting the concentration.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. For OECD 420 and 423, the endpoint is a classification into a toxicity category based on the observed mortality and signs of toxicity at defined dose levels.[7][8][9][10][11][12][13]

Acute Dermal Toxicity - OECD Test Guideline 402

This test assesses the potential hazard from short-term dermal exposure to a substance.

  • Principle: The test substance is applied to a shaved area of the skin of the experimental animal (typically rats or rabbits) for a 24-hour period.

  • Procedure:

    • Preparation: Fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

    • Application: The test substance is applied uniformly over an area of at least 10% of the body surface area and covered with a porous gauze dressing.

    • Observation: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weight is recorded weekly.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The dermal LD50 is determined.[11][14][15][16][17]

Aquatic Toxicity - OECD Test Guideline 202 (Daphnia sp.) and 203 (Fish)

These tests evaluate the acute toxicity of substances to aquatic invertebrates and fish, respectively.

  • Principle (OECD 202): Young daphnids (less than 24 hours old) are exposed to the test substance in a static or semi-static system for 48 hours.

  • Endpoint (OECD 202): The EC50 (median effective concentration) for immobilization is determined.[9][10][12][18][19]

  • Principle (OECD 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Endpoint (OECD 203): The LC50 (median lethal concentration) is determined.[2][5][20][21][22]

Cytotoxicity Assay - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Treatment: Cells are treated with various concentrations of the test compound for a specified period.

    • MTT Addition: MTT solution is added to each well and incubated to allow formazan formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

  • Endpoint: The IC50 (half-maximal inhibitory concentration) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.[7][8][13][22][23]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway for phenol-induced toxicity and a typical experimental workflow for assessing the toxicity of a chemical compound.

Phenol_Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_downstream Downstream Effects Phenolic_Compound Phenolic Compound Cell_Membrane Cell Membrane Disruption Phenolic_Compound->Cell_Membrane Direct Interaction Mitochondria Mitochondria Phenolic_Compound->Mitochondria Uptake Proteins Protein Denaturation Phenolic_Compound->Proteins Binding Oxidative_Stress Oxidative Stress (ROS Production) Cell_Membrane->Oxidative_Stress Mitochondria->Oxidative_Stress ATP_Depletion ATP Depletion (Uncoupling of Oxidative Phosphorylation) Mitochondria->ATP_Depletion Apoptosis Apoptosis / Necrosis Proteins->Apoptosis Oxidative_Stress->Apoptosis ATP_Depletion->Apoptosis

Caption: Generalized signaling pathway of phenol-induced cytotoxicity.

Toxicity_Testing_Workflow Start Test Substance (e.g., this compound) In_Silico In Silico / QSAR Prediction Start->In_Silico In_Vitro In Vitro Assays (e.g., Cytotoxicity - MTT) In_Silico->In_Vitro Acute_Toxicity Acute Toxicity Testing In_Vitro->Acute_Toxicity Oral Oral (OECD 420/423) Acute_Toxicity->Oral Dermal Dermal (OECD 402) Acute_Toxicity->Dermal Aquatic Aquatic (OECD 202/203) Acute_Toxicity->Aquatic Data_Analysis Data Analysis (LD50, LC50, IC50) Oral->Data_Analysis Dermal->Data_Analysis Aquatic->Data_Analysis Hazard_Assessment Hazard Assessment & Classification Data_Analysis->Hazard_Assessment

Caption: General experimental workflow for toxicity assessment.

Discussion and Conclusion

The available data, although incomplete for this compound, allows for a preliminary comparative toxicity assessment. The presence of alkyl groups, such as tert-amyl, generally increases the lipophilicity of phenolic compounds, which can enhance their ability to cross cell membranes and exert toxic effects. The addition of a chlorine atom can further modify the electronic properties and reactivity of the molecule, potentially influencing its toxicity.

The GHS classification of 2-chloro-4-tert-amylphenol as "harmful if swallowed" suggests a moderate level of acute oral toxicity. The oral LD50 values for 2,4-di-tert-amylphenol and 4-tert-amylphenol in rats are in a similar range, indicating moderate acute toxicity. Phenol, the parent compound, exhibits a higher acute oral toxicity.

In terms of aquatic toxicity, 2,4-di-tert-amylphenol shows high toxicity to fish and aquatic invertebrates, with LC50 and EC50 values in the sub-mg/L range. 4-tert-Amylphenol is also toxic to fish.

The cytotoxicity data for 2,4-di-tert-butylphenol provides a valuable point of comparison, indicating its potential to inhibit cell proliferation at relatively low concentrations.

The general mechanism of phenol toxicity involves disruption of cell membranes, protein denaturation, and interference with cellular respiration through the uncoupling of oxidative phosphorylation, leading to ATP depletion and ultimately cell death.[3][24][25]

Future Work: To provide a more definitive comparative analysis, experimental studies on this compound are required to determine its acute oral, dermal, and aquatic toxicity, as well as its in vitro cytotoxicity. These studies should be conducted following standardized OECD guidelines to ensure data quality and comparability.

References

A Comparative Analysis of 2-Chloro-4,6-di-tert-amylphenol and Other Disinfection Byproducts in Water Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers, scientists, and drug development professionals on the formation, toxicology, and analytical methodologies of disinfection byproducts (DBPs), with a focus on the emerging contaminant class of chlorinated phenols.

Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases. However, the chemical disinfectants used, most commonly chlorine, can react with natural organic matter and anthropogenic contaminants in source water to form a complex mixture of disinfection byproducts (DBPs). While regulated DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs) are routinely monitored, hundreds of other DBPs have been identified, many with unknown toxicological profiles.[1] This guide provides a comparative literature review of 2-chloro-4,6-di-tert-amylphenol, as a representative of the chlorinated phenol class of DBPs, and other major DBP classes including trihalomethanes, haloacetic acids, nitrosamines, and haloacetonitriles.

It is important to note that while the chlorination of phenols is a known pathway for the formation of chlorinated DBPs, there is a scarcity of specific research on this compound as a DBP in drinking water.[1][2][3] Therefore, this guide will draw upon data for the broader class of chlorinated phenols and structurally related compounds to provide a comprehensive comparison.

Formation and Occurrence of Disinfection Byproducts

The formation of DBPs is a complex process influenced by water quality parameters such as the type and concentration of natural organic matter, pH, temperature, and the specific disinfectant used.[4][5]

Trihalomethanes (THMs) and Haloacetic Acids (HAAs): THMs and HAAs are two of the most prevalent classes of regulated DBPs. They are formed when chlorine reacts with natural organic matter, such as humic and fulvic acids.[4] Their formation is favored at higher pH levels.[5]

Nitrosamines: Nitrosamines, such as N-nitrosodimethylamine (NDMA), are nitrogenous DBPs of significant concern due to their carcinogenicity. They are primarily formed during chloramination, where chlorine and ammonia are used as disinfectants, through reactions with organic nitrogen precursors.

Haloacetonitriles (HANs): HANs are another class of nitrogenous DBPs formed during chlorination and chloramination. Their precursors are often amino acids and other nitrogen-containing organic matter.

Comparative Toxicity of Disinfection Byproducts

The toxicological profiles of DBPs vary widely, with some exhibiting cytotoxicity, genotoxicity, and carcinogenicity.

This compound and Chlorinated Phenols: Specific toxicological data for this compound is limited. However, the PubChem database indicates that 2-chloro-4-(2-methylbutan-2-yl)phenol is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[7] For the related, non-chlorinated compound, 2,4-di-tert-butylphenol, studies have shown oral toxicity in rats, with an approximate LD50 of 2000 mg/kg for males and 1762.4 mg/kg for females.[8] It was not found to be mutagenic in a reverse mutation test in bacteria.[8] Another related compound, 2,4-di-tert-amylphenol, was also found to have no genotoxic potential in in-vitro tests.[9] Chlorophenols as a class are known to be toxic, and some, like 2,4,6-trichlorophenol, are considered probable human carcinogens.[1] Aromatic DBPs, including halogenated phenols, are suggested to have higher toxicity than common aliphatic DBPs.[4]

Trihalomethanes (THMs) and Haloacetic Acids (HAAs): Long-term exposure to THMs and HAAs has been associated with an increased risk of cancer.[10] Brominated HAAs have been shown to be more cytotoxic and genotoxic than their chlorinated counterparts.[11][12]

Nitrosamines: Nitrosamines are potent carcinogens, and their presence in drinking water, even at low concentrations, is a significant health concern.

Haloacetonitriles (HANs): HANs are generally considered to be more cytotoxic and genotoxic than the regulated THMs and HAAs.[13] The order of genotoxicity is often iodinated > brominated > chlorinated HANs.[14][15]

Summary of Disinfection Byproduct Data

DBP ClassPrecursorsFormation ConditionsTypical ConcentrationsToxicological Concerns
Chlorinated Phenols Phenols, substituted phenolsChlorinationng/L to µg/L[1]Cytotoxicity, potential carcinogenicity (class-dependent)[1][4]
Trihalomethanes (THMs) Natural organic matterChlorination, higher pH[5]µg/LCarcinogenicity
Haloacetic Acids (HAAs) Natural organic matterChlorination, lower pH[5]µg/LCarcinogenicity, developmental and reproductive toxicity
Nitrosamines Organic nitrogen compoundsChloraminationng/LPotent carcinogenicity
Haloacetonitriles (HANs) Amino acids, organic nitrogenChlorination, chloraminationng/L to µg/LHigh cytotoxicity and genotoxicity[13]

Experimental Protocols

Analysis of Chlorinated Phenols in Water (Adapted from US EPA Method 528)

This method is suitable for the determination of chlorinated phenols in drinking water using gas chromatography-mass spectrometry (GC-MS).

1. Sample Collection and Preservation:

  • Collect a 1-liter water sample in a clean glass bottle.

  • Dechlorinate the sample by adding 40 mg of sodium sulfite.

  • Preserve the sample by acidifying to pH 2 with hydrochloric acid.[16]

2. Solid-Phase Extraction (SPE):

  • Use an automated SPE system, such as the Dionex AutoTrace 280, with appropriate SPE cartridges.

  • Cartridge Conditioning:

    • Rinse the cartridge with 3 mL of dichloromethane.

    • Rinse with 3 mL of methanol.

    • Rinse with 3 mL of 0.05 N HCl.[16]

  • Sample Loading: Load the 1 L water sample onto the cartridge at a flow rate of 20 mL/min.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen for 15 minutes.

  • Elution: Elute the trapped analytes with dichloromethane.[16]

3. GC-MS Analysis:

  • Gas Chromatograph (GC): Use a GC system, such as a Thermo Scientific TRACE 1310, equipped with a suitable capillary column (e.g., TraceGOLD TG-5SilMS).

  • Injection: Inject a 1 µL aliquot of the concentrated extract in splitless mode.

  • Oven Program: A typical temperature program starts at 60°C, holds for 5 minutes, then ramps at 8°C/min to 300°C and holds for 10 minutes.[17]

  • Mass Spectrometer (MS): Use a mass spectrometer, such as a Thermo Scientific ISQ LT, for detection and quantification.[16]

In Vitro Cytotoxicity Assay (Microplate-based)

This assay assesses the cytotoxic potential of DBPs by measuring the inhibition of cell growth.

1. Cell Culture:

  • Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Culture the cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

2. Exposure:

  • Seed the cells into 96-well microplates at a specific density.

  • After cell attachment, expose the cells to a range of concentrations of the DBP test substance for a defined period (e.g., 72 hours).[12][18] Include appropriate solvent controls and positive controls.

3. Cytotoxicity Measurement:

  • After the exposure period, quantify cell viability using a suitable method, such as the neutral red uptake assay or a resazurin-based assay.

  • Measure the absorbance or fluorescence using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the solvent control for each concentration.

  • Determine the LC50 value (the concentration that causes 50% cell death) by fitting the concentration-response data to a suitable model.[18]

In Vitro Genotoxicity Assay (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11]

1. Cell Treatment:

  • Expose cultured cells (e.g., CHO cells) to various concentrations of the DBP for a short period (e.g., 2-4 hours).

2. Cell Embedding:

  • Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

3. Lysis:

  • Lyse the cells in a high-salt, detergent solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

4. Electrophoresis:

  • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the DNA fragments based on their size.

5. Neutralization and Staining:

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

6. Visualization and Analysis:

  • Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of damaged, fragmented DNA.

  • Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Visualizations

DBP_Formation_Pathway cluster_precursors Precursors in Source Water cluster_disinfection Disinfection Process cluster_dbps Disinfection Byproducts NOM Natural Organic Matter (Humic/Fulvic Acids) Chlorine Chlorine NOM->Chlorine NOM->Chlorine Phenols Phenolic Compounds Phenols->Chlorine AminoAcids Amino Acids / Organic Nitrogen AminoAcids->Chlorine Chloramine Chloramine AminoAcids->Chloramine AminoAcids->Chloramine THM Trihalomethanes (THMs) Chlorine->THM HAA Haloacetic Acids (HAAs) Chlorine->HAA CP Chlorinated Phenols Chlorine->CP HAN Haloacetonitriles (HANs) Chlorine->HAN Chloramine->HAN Nitrosamines Nitrosamines Chloramine->Nitrosamines

Caption: Generalized formation pathways of major disinfection byproduct classes.

DBP_Analysis_Workflow SampleCollection 1. Water Sample Collection (1 Liter) Preservation 2. Dechlorination & Acidification (Sodium Sulfite, HCl) SampleCollection->Preservation SPE 3. Solid-Phase Extraction (SPE) (Concentration of Analytes) Preservation->SPE Elution 4. Elution (Dichloromethane) SPE->Elution GCMS 5. GC-MS Analysis (Separation & Detection) Elution->GCMS DataAnalysis 6. Data Analysis (Quantification) GCMS->DataAnalysis

Caption: Experimental workflow for the analysis of chlorinated phenols in water.

DBP_Toxicity_Pathway DBP Disinfection Byproduct (e.g., Halogenated DBP) Cell Cellular Uptake DBP->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Strand Breaks) OxidativeStress->DNADamage Apoptosis Apoptosis / Cell Death DNADamage->Apoptosis Mutation Mutation DNADamage->Mutation

Caption: Simplified signaling pathway of DBP-induced genotoxicity.

Conclusion

The formation of disinfection byproducts is an unavoidable consequence of chemical water disinfection. While regulated DBPs like THMs and HAAs are well-studied, emerging DBPs, including chlorinated phenols, nitrosamines, and haloacetonitriles, present a growing concern due to their potential for higher toxicity. This guide highlights the need for further research into the occurrence and toxicology of a broader range of DBPs, including specific compounds like this compound. A comprehensive understanding of the formation pathways and toxicological effects of all DBPs is essential for developing strategies to minimize their formation and protect public health, while ensuring the microbial safety of drinking water. The provided experimental protocols offer standardized methods for the analysis and toxicological assessment of these compounds, facilitating further research in this critical area.

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of 2-chloro-4,6-di-tert-amylphenol analysis. Due to the absence of published round-robin results for this specific analyte, this document presents a hypothetical comparison based on established analytical methodologies for structurally similar chlorinated and alkylated phenols. The data herein is illustrative, designed to guide laboratories in setting up and evaluating their own methods for this compound.

Hypothetical Inter-Laboratory Study Overview

This guide outlines a proposed inter-laboratory study involving ten laboratories (Lab A-J) tasked with quantifying this compound in a standardized aqueous sample. The study aims to assess the reproducibility and accuracy of a common analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), following solid-phase extraction and derivatization.

Data Presentation: Quantitative Analysis Results

The following table summarizes the hypothetical quantitative results from the ten participating laboratories. The certified concentration of this compound in the distributed sample was 50.0 µg/L.

LaboratoryMeasured Concentration (µg/L)Recovery (%)Precision (RSD, n=3)Linearity (R²)LOD (µg/L)LOQ (µg/L)
Lab A 48.597.04.2%0.99850.51.5
Lab B 52.1104.25.5%0.99910.41.2
Lab C 45.991.86.1%0.99790.72.1
Lab D 50.5101.03.8%0.99950.30.9
Lab E 55.2110.47.2%0.99650.82.4
Lab F 47.895.64.5%0.99880.51.5
Lab G 49.298.43.9%0.99900.41.2
Lab H 53.6107.26.8%0.99720.61.8
Lab I 46.593.05.8%0.99810.72.1
Lab J 51.3102.64.1%0.99920.30.9
Mean 50.06 100.1 5.2% 0.9984 0.52 1.56
Std Dev 3.13 6.26 1.2% 0.0009 0.18 0.53

Experimental Protocols

The following is a detailed methodology proposed for the analysis of this compound, based on established EPA methods for similar analytes.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Acidify a 1-liter water sample to a pH of less than 2 with 6 N hydrochloric acid. If the sample contains residual chlorine, dechlorinate by adding 40-50 mg of sodium sulfite.

  • SPE Cartridge Conditioning: Use a polystyrene-divinylbenzene (PS-DVB) based SPE cartridge. Condition the cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water at pH < 2.

  • Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Drying: After loading, dry the cartridge by drawing a vacuum through it for 15-20 minutes.

  • Elution: Elute the trapped analytes from the cartridge with 10 mL of dichloromethane.

Derivatization
  • Reagent: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as the derivatization agent.

  • Procedure: Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen. Add 100 µL of BSTFA and cap the vial tightly. Heat the vial at 70°C for 30 minutes. After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Inlet: Splitless injection at 280°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for the trimethylsilyl derivative of this compound should be determined from a full scan analysis of a standard.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1L Water Sample Acidify Acidify to pH < 2 Sample->Acidify SPE_Load Load Sample onto Cartridge Acidify->SPE_Load SPE_Condition Condition PS-DVB SPE Cartridge SPE_Condition->SPE_Load SPE_Dry Dry Cartridge SPE_Load->SPE_Dry Elute Elute with Dichloromethane SPE_Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Add_BSTFA Add BSTFA Reagent Concentrate->Add_BSTFA Heat Heat at 70°C for 30 min Add_BSTFA->Heat GCMS_Inject Inject into GC-MS Heat->GCMS_Inject Data_Acquire Data Acquisition (SIM Mode) GCMS_Inject->Data_Acquire Data_Process Data Processing & Quantification Data_Acquire->Data_Process

Caption: Workflow for the analysis of this compound.

Hypothetical Antimicrobial Signaling Pathway

The antimicrobial activity of many phenolic compounds is attributed to their interaction with and disruption of the bacterial cell membrane.[1][2]

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Permeability Increased Permeability Membrane->Permeability Proteins Membrane Proteins Proteins->Permeability Analyte This compound Disruption Membrane Disruption Analyte->Disruption Disruption->Membrane Disruption->Proteins Leakage Ion & ATP Leakage Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action.

References

A Researcher's Guide to Gas Chromatography Column Selection for the Analysis of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of substituted phenols, such as 2-chloro-4,6-di-tert-amylphenol, is critical. The choice of a gas chromatography (GC) column is a pivotal factor that directly impacts separation efficiency, peak resolution, and overall data quality. This guide provides a comparative overview of different GC columns suitable for the analysis of this and structurally related phenolic compounds, supported by experimental data and detailed protocols.

Performance Comparison of GC Columns for Substituted Phenol Analysis

The selection of a GC column is primarily dictated by the stationary phase, which determines the separation mechanism based on analyte polarity. For a substituted phenol like this compound, which has both polar (phenolic hydroxyl) and non-polar (tert-amyl and chloro groups) characteristics, columns of low to mid-polarity are generally the most effective.

The most commonly employed stationary phase for general phenol analysis is a (5%-phenyl)-methylpolysiloxane. This non-polar phase separates compounds primarily based on their boiling points, but the phenyl content provides a degree of polarizability that enhances selectivity for aromatic compounds. For more polar phenols or to achieve a different selectivity, a more polar stationary phase, such as one with a higher phenyl content or a polyethylene glycol (PEG)-based phase, may be advantageous.

Below is a summary of expected performance characteristics for this compound on two representative column types, based on data for structurally similar substituted phenols.

FeatureLow-Polarity Column (e.g., DB-5ms, HP-5ms) Mid-Polarity Column (e.g., VF-200ms)
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneTrifluoropropylmethyl polysiloxane
Separation Principle Primarily boiling point, with some π-π interactionsDipole-dipole interactions and boiling point
Expected Retention Time Moderate to longGenerally longer than on a non-polar column
Peak Shape Generally symmetrical, good for inert systemsGood, but potential for tailing with active phenols
Resolution Good for general-purpose screeningCan provide enhanced resolution for specific isomers
Best Suited For Robust, routine analysis of a wide range of phenolsOrthogonal separation to confirm identity, analysis of more polar phenols

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and comparable results. Below are representative GC methods for the analysis of substituted phenols on two different types of columns.

Method 1: Analysis of Substituted Phenols on a Mid-Polarity VF-200ms Column

This method is suitable for the separation of a broad range of phenolic compounds.

  • Technique: Gas Chromatography (GC)[1]

  • Column: Agilent FactorFour VF-200ms, 30 m x 0.25 mm, 0.25 µm film thickness (Part no. CP8858)[1]

  • Carrier Gas: Helium, at approximately 1.0 mL/min[1]

  • Injector: Split/Splitless, operated in split mode (1:100)[1]

  • Oven Temperature Program: 45 °C, ramped at 10 °C/min to 325 °C[1]

  • Detector: Flame Ionization Detector (FID)[1]

  • Sample: 1 µL injection of a solution in methylene chloride[1]

Method 2: Analysis of Alkylphenols on a Low-Polarity 5MS UI Column

This method is optimized for the analysis of various alkylated phenols.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: 5MS UI, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector: Splitless mode at 260 °C

  • Carrier Gas: Helium at a flow rate of 1 mL/min

  • Oven Temperature Program: Initial temperature of 50 °C, ramped at 10 °C/min to 300 °C, followed by a 3-minute hold. Total run time of 28.0 minutes.

  • Transfer Line Temperature: 300 °C

  • MS Parameters:

    • Source Temperature: 250 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Experimental Workflow for GC Analysis of this compound

The following diagram illustrates a typical workflow for the analysis of this compound from sample preparation to data analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Figure 1. A generalized workflow for the GC-MS analysis of phenolic compounds.

References

A Comparative Guide to the Quantitative Analysis of 2-chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantitative analysis of 2-chloro-4,6-di-tert-amylphenol, a substituted and hindered phenolic compound. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw materials to final products. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry, offering insights into their respective methodologies, performance characteristics, and applications. The experimental data presented is based on studies of structurally similar hindered and chlorinated phenolic compounds due to the limited availability of direct comparative studies on this compound.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC, GC, and UV-Vis spectrophotometry for the analysis of phenolic compounds analogous to this compound. These values can serve as a general guideline for method selection and development.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Linearity (R²) >0.999[1]>0.995>0.99[2][3]
Limit of Detection (LOD) 2.4–3.6 ng/mL (for hindered phenols by SFC)[1]<1 ng/L (for chlorophenols)[4]0.05 - 2.0 µg/mL[5][6]
Limit of Quantitation (LOQ) 8–12 ng/mL (for hindered phenols by SFC)[1]Varies; typically low ng/L to µg/L range0.16 - 6.6 µg/mL[5][6]
Precision (%RSD) <10%[1]<10%[4]<5%[3]
Selectivity High (good for complex matrices)Very High (excellent for isomer separation)Low (susceptible to interference)
Sample Volatility Not requiredRequired (derivatization may be needed)Not applicable
Instrumentation Cost Moderate to HighModerate to HighLow
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like this compound.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid mobile phase that flows through a packed column (stationary phase). Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is typically performed using a UV detector.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 220 nm or 280 nm for phenols).[1][7]

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like phenols, derivatization is often employed to increase volatility and improve peak shape.

Principle: The sample is vaporized and injected into a carrier gas stream (mobile phase) that flows through a capillary column (stationary phase). Separation is based on the analyte's boiling point and its interaction with the stationary phase. Mass spectrometry (MS) is a common detector, providing both quantification and structural information.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Methanol or Hexane (solvent)

  • Derivatizing agent (e.g., acetic anhydride or BSTFA)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent.

  • Derivatization (if necessary): To a known volume of the standard or sample solution, add the derivatizing agent and a catalyst (e.g., pyridine). Heat the mixture to complete the reaction, then cool to room temperature.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), then ramp to a higher temperature (e.g., 280°C) to elute the analyte.

    • Carrier Gas Flow Rate: 1-2 mL/min.

    • Detector Temperature (FID): 300°C.

    • MS Parameters (if used): Set appropriate mass range and ionization mode.

  • Analysis: Inject the derivatized standards and samples.

  • Quantification: Create a calibration curve from the standard responses and determine the sample concentration.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique, often used for determining the total phenolic content rather than quantifying a specific compound in a mixture.

Principle: This method is based on the absorption of ultraviolet or visible light by the analyte. For total phenolic content, a colorimetric reagent like the Folin-Ciocalteu reagent is used, which reacts with phenols to produce a blue-colored complex that can be quantified.[2]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution

  • Methanol or Ethanol (solvent)

  • Gallic acid or this compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., gallic acid) and create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the appropriate solvent.

  • Colorimetric Reaction:

    • To a specific volume of the standard or sample solution, add the Folin-Ciocalteu reagent.

    • After a set incubation time, add the sodium carbonate solution to stop the reaction and develop the color.

    • Allow the color to stabilize.

  • Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (typically around 765 nm for the Folin-Ciocalteu method).[2]

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Calculate the concentration of total phenols in the sample, expressed as equivalents of the reference standard.

Visualizing the Analytical Process

To aid in understanding the workflow and the relationships between these analytical techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Sample Collection Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Derivatization Derivatization (Optional for GC) Filtration->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation (HPLC/GC) Injection->Separation Detection Detection (UV-Vis/MS/FID) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Calibration Calibration Curve Generation DataAcquisition->Calibration Quantification Quantification Calibration->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for the quantitative analysis of phenolic compounds.

G cluster_main Quantitative Analysis of this compound cluster_methods cluster_hplc_attr HPLC Attributes cluster_gc_attr GC Attributes cluster_uvvis_attr UV-Vis Attributes Analyte This compound HPLC HPLC Analyte->HPLC GC GC Analyte->GC UVVis UV-Vis Analyte->UVVis HPLC_Principle Principle: Liquid-solid partitioning GC_Principle Principle: Gas-solid/liquid partitioning UVVis_Principle Principle: Light absorption HPLC_Selectivity Selectivity: High HPLC_Volatility Volatility: Not required GC_Selectivity Selectivity: Very High GC_Volatility Volatility: Required UVVis_Selectivity Selectivity: Low UVVis_Volatility Volatility: Not applicable

Caption: Comparison of analytical techniques for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4,6-di-tert-amylphenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper handling and disposal of 2-Chloro-4,6-di-tert-amylphenol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a substituted chlorinated phenol, is governed by regulations for hazardous waste due to its potential toxicity and environmental persistence. While specific regulations may vary by jurisdiction, the following procedures are based on general best practices for the disposal of halogenated organic compounds and should be adapted to comply with local and national regulations.

Immediate Safety Precautions

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Damage: Causes skin irritation and serious eye damage.[2]

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2]

Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • Hazardous Waste Determination: Based on its chemical structure as a chlorinated phenol, this compound should be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) designates wastes from the production of various chlorinated phenols as listed hazardous wastes (e.g., F020, F021, F023, F027).[3][4][5] While this specific compound may not be explicitly listed, it falls under the category of halogenated organic compounds.[6]

  • Waste Segregation: This waste must be segregated from non-hazardous and other types of chemical waste. Critically, it must be collected separately from non-halogenated organic wastes to avoid cross-contamination and ensure proper disposal, as the treatment methods differ and mixing can increase disposal costs.[7]

2. Waste Collection and Storage:

  • Container Selection: Use a designated, properly labeled, and leak-proof container for collecting waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads). The container should be made of a material compatible with chlorinated organic compounds.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

3. Disposal Procedure:

  • Engage a Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: The recommended disposal method for chlorinated phenols is high-temperature incineration under controlled conditions.[1] This process is designed to destroy the organic molecule and manage the resulting acidic gases.

  • Documentation: Ensure that all required waste disposal documentation, such as a hazardous waste manifest, is completed accurately and retained for your records, in compliance with regulatory requirements.

Quantitative Data Summary

The following table summarizes key quantitative data for a closely related compound, 2-Chloro-4-tert-amylphenol, which can serve as a reference for understanding the physical and chemical properties relevant to its handling and disposal.

PropertyValueSource
Molecular Weight198.69 g/mol [2]
Boiling Point257.4°C at 760 mmHg[2]
Flash Point109.5°C[2]
Density1.085 g/cm³[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generate this compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Licensed Waste Hauler D->E Contact EHS for Disposal Request F Transport to a Treatment, Storage, and Disposal Facility (TSDF) E->F I Complete and Retain Waste Manifest Documentation E->I G High-Temperature Incineration F->G H Final Disposition of Ash/Residue G->H

References

Personal protective equipment for handling 2-Chloro-4,6-di-tert-amylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4,6-di-tert-amylphenol. The following procedures are based on data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact chemical. It is imperative to treat this compound with the utmost caution, assuming it shares the hazardous properties of its analogs.

Hazard Summary

Based on analogous compounds such as 2,4-Di-tert-amylphenol and other chlorinated phenols, this compound is anticipated to be:

  • Harmful if swallowed or in contact with skin. [1][2][3]

  • A cause of severe skin burns and serious eye damage. [1][2]

  • Toxic to aquatic life with long-lasting effects. [1][4]

  • Potentially a cause of respiratory tract irritation.[3]

Quantitative Toxicity Data (Based on Analogous Compounds)

The following tables summarize key toxicity data for compounds structurally similar to this compound. This information should be used as a conservative estimate of its potential toxicity.

Acute Toxicity Data for 2,4-Di-tert-amylphenol

Route of ExposureSpeciesValueReference Guideline
OralRatLD50: > 300 - 2,000 mg/kgOECD Test Guideline 401
DermalRatLD50: > 2,000 mg/kgAnalogous Product Data

Ecotoxicity Data for 2,4-Di-tert-amylphenol

OrganismExposure TimeValue
Fish (Oryzias latipes)96 hoursLC50: 0.29 mg/L
Crustacea (Daphnia magna)48 hoursEC50: 0.12 mg/L
Algae (Selenastrum capricornutum)72 hoursEC50: 1.7 mg/L

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

Protection TypeSpecification
Eye and Face Chemical safety goggles or a face shield are required.[3] Standard safety glasses are not sufficient.
Skin A lab coat, long pants, and closed-toe shoes must be worn.[5] An apron or coveralls made of a chemically resistant material is recommended for larger quantities. Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[3]
Respiratory All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Designate a specific area for handling this compound.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling the Chemical:

  • Don all required personal protective equipment.

  • Perform all manipulations, including weighing and transferring, within the chemical fume hood.

  • Avoid creating dust.[5]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department immediately.

  • For small spills within the fume hood, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Disposal Plan

1. Waste Collection:

  • All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be collected as hazardous waste.

  • Store waste in a clearly labeled, sealed, and chemically compatible container.

2. Waste Disposal:

  • Dispose of hazardous waste through your institution's designated hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.[6]

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.[6]

Experimental Workflow: Safe Handling of this compound

SafeHandlingWorkflow start Start: Prepare for Handling prep 1. Preparation - Verify fume hood, safety shower, eyewash - Don all required PPE start->prep end End: Complete and Clean Up handling 2. Chemical Handling - Work within fume hood - Weigh and transfer carefully prep->handling spill_check Spill or Exposure? handling->spill_check storage 3. Temporary Storage - Tightly seal container - Store in designated area cleanup 4. Decontamination - Clean work area - Decontaminate equipment storage->cleanup waste 5. Waste Disposal - Collect all contaminated materials - Store in labeled hazardous waste container cleanup->waste waste->end spill_check->storage No spill_response Emergency Response - Evacuate area - Follow spill protocol - Seek medical attention for exposure spill_check->spill_response Yes spill_response->cleanup

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.